Paulomenol A
Description
(3S)-3-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2R)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
isolated from Streptomyces paulus; structure given in first source
Properties
Molecular Formula |
C29H43NO16 |
|---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(3S)-3-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2R)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C29H43NO16/c1-7-11(2)27(38)44-13(4)29(40)12(3)43-18(8-17(29)41-6)46-23-21(33)16(10-42-14(5)31)45-25(22(23)34)28(39)9-15(32)20(30)19(24(28)35)26(36)37/h11-13,16-18,21-23,25,30,33-35,39-40H,7-10H2,1-6H3,(H,36,37)/t11-,12+,13+,16+,17+,18+,21+,22+,23+,25+,28-,29+/m1/s1 |
InChI Key |
SHEGJBUWXPNFSS-IDASZTQFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Secondary Metabolite Biosynthesis of Streptomyces paulus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of secondary metabolites in Streptomyces paulus, with a primary focus on the paulomycin family of antibiotics. This document details the genetic basis of paulomycin production, the proposed biosynthetic pathway, regulatory mechanisms, and key experimental protocols relevant to the study and manipulation of this pathway.
Introduction to Streptomyces paulus and its Secondary Metabolites
Streptomyces paulus is a species of soil-dwelling bacteria known for its production of a unique class of glycosylated antibiotics, the paulomycins.[1][2] These compounds exhibit potent activity primarily against Gram-positive bacteria.[1][3] The paulomycin family is structurally diverse, with major congeners including paulomycin A and B.[1] Other related compounds produced by this organism and its relatives include the paulomenols, which lack the paulic acid moiety, and paldimycins. The complex structure and significant biological activity of paulomycins make their biosynthetic pathway a subject of considerable interest for natural product chemists and drug developers.
The Paulomycin Biosynthetic Gene Cluster (pau)
The genetic blueprint for paulomycin biosynthesis is located in a dedicated gene cluster, designated as the pau cluster. This cluster was identified through comparative genomic analysis of S. paulus and other paulomycin-producing Streptomyces species. The pau cluster in S. paulus NRRL 8115 spans approximately 61 kb and contains 53 open reading frames (ORFs). Bioinformatic analysis has assigned putative functions to many of these genes, including those involved in the biosynthesis of the core aglycone, the deoxysugar moieties, and regulatory proteins.
Table 1: Key Genes in the pau Cluster and Their Putative Functions
| Gene | Proposed Function | Reference |
| pau11 | Involved in the biosynthesis of the paulomycose branched chain | |
| pau18 | Involved in the biosynthesis of the ring A moiety | |
| pau13 | Encodes a pathway-specific activator protein | |
| plm1 (in S. albus) | Encodes a TetR-family transcriptional repressor | |
| plm2, plm10, plm30 (in S. albus) | Encode LuxR-family and SARP-family positive regulators | |
| pau15/pauY15 (plm12 in S. albus) | O-glycosyltransferase for L-paulomycose attachment | |
| pau25/pauY25 (plm23 in S. albus) | C-glycosyltransferase for D-allose attachment | |
| pau6/pauY6 (plm3 in S. albus) | O-acyltransferase | |
| pau24/pauY24 (plm22 in S. albus) | O-acyltransferase |
Proposed Biosynthetic Pathway of Paulomycin
A convergent model for paulomycin biosynthesis has been proposed based on bioinformatic analysis and gene inactivation studies. The pathway involves the independent synthesis of three main structural components: the paulic acid moiety, the paulomycose sugar, and the paulomenol core, which are subsequently assembled.
Caption: Proposed convergent biosynthetic pathway for paulomycins.
Regulation of Paulomycin Biosynthesis
The production of paulomycins is tightly regulated at multiple levels, involving both pathway-specific regulators encoded within the pau cluster and global regulatory networks that respond to environmental and physiological cues.
Pathway-Specific Regulation
The pau cluster contains several putative regulatory genes. Notably, overexpression of pau13 in S. paulus leads to a significant increase in paulomycin production, indicating its role as a positive regulator. Conversely, studies in the related producer Streptomyces albus have identified a TetR-family repressor, Plm1, which negatively regulates the pathway.
Global Regulatory Networks
While direct experimental evidence in S. paulus is limited, the biosynthesis of secondary metabolites in Streptomyces is generally controlled by complex signaling pathways.
GBLs are hormone-like signaling molecules that often act as quorum-sensing signals to coordinate antibiotic production in a population-density-dependent manner. In Streptomyces albidoflavus J1074, the heterologous expression of GBL biosynthetic genes from Streptomyces coelicolor was shown to activate the production of paulomycins, a process dependent on a GBL receptor gene. This suggests that GBL signaling may play a role in the regulation of the pau cluster.
Caption: Model for Gamma-Butyrolactone (GBL) regulation of paulomycin biosynthesis.
TCSs are a primary mechanism by which bacteria sense and respond to environmental stimuli. These systems typically consist of a sensor histidine kinase and a response regulator. While specific TCSs that directly regulate the pau cluster have not yet been identified, it is highly probable that they play a role in integrating nutritional and other environmental signals to control paulomycin production.
The stringent response, mediated by the alarmone ppGpp, is a global regulatory mechanism triggered by nutrient limitation. In many Streptomyces species, the accumulation of ppGpp is associated with the onset of secondary metabolism. It is plausible that the stringent response influences the expression of the pau cluster, linking paulomycin production to the nutritional state of the cell.
Quantitative Data on Paulomycin Production
Precise, peer-reviewed quantitative data on paulomycin titers are not extensively available. However, qualitative and semi-quantitative data from various studies provide insights into the effects of genetic modifications on paulomycin production.
Table 2: Effects of Genetic Modifications on Paulomycin Production
| Strain/Condition | Genetic Modification | Effect on Paulomycin Production | Reference |
| S. paulus CIM3001 | pau11 knockout | Production abolished | |
| S. paulus CIM3002 | pau18 knockout | Production abolished | |
| S. paulus CIM3007 | Overexpression of pau13 | Significant increase in production | |
| S. albus | plm1 (repressor) knockout | Increased production of paulomycin B and paulomenol B | |
| S. albus | plm2 (activator) knockout | Considerable reduction in yield (to ~20%) | |
| S. albus | plm10 or plm30 (activators) knockout | Production abrogated | |
| S. albidoflavus J1074 | Heterologous expression of GBL biosynthesis genes | Activation of paulomycin production |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying paulomycin biosynthesis. These are generalized protocols and may require optimization for S. paulus.
Gene Inactivation and Overexpression
CRISPR/Cas9 technology allows for precise and efficient gene editing in Streptomyces. The general workflow involves designing a guide RNA (gRNA) to target the gene of interest and delivering the Cas9 nuclease and gRNA on a suitable vector.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.
For gene overexpression, the gene of interest (e.g., pau13) is cloned into an integrative or episomal expression vector under the control of a strong constitutive or inducible promoter. The resulting plasmid is then introduced into S. paulus via protoplast transformation or conjugation.
Protoplast Transformation
This method is commonly used for introducing plasmid DNA into Streptomyces.
-
Mycelium Growth and Harvesting: Grow S. paulus in a suitable liquid medium (e.g., YEME) to the late exponential phase. Harvest the mycelium by centrifugation.
-
Protoplast Formation: Wash the mycelium and resuspend in a hypertonic buffer containing lysozyme (B549824) to digest the cell wall.
-
Transformation: Gently mix the protoplasts with plasmid DNA and polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Regeneration: Plate the transformation mixture on a regeneration medium and incubate until colonies appear.
Analysis of Secondary Metabolites
-
Inoculate a seed culture of S. paulus into a production medium (e.g., R5α).
-
Incubate with shaking for several days.
-
Harvest the fermentation broth and extract the secondary metabolites with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract for analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the primary method for detecting and quantifying paulomycins.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid or formic acid.
-
Detection: DAD is used for UV-visible absorbance detection (paulomycins have characteristic absorbance maxima), and MS is used for mass determination and fragmentation analysis.
For novel derivatives or confirmation of known structures, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This involves purifying the compound of interest and acquiring a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the chemical structure and stereochemistry.
Conclusion
The biosynthesis of paulomycins in Streptomyces paulus is a complex process involving a large, dedicated gene cluster and intricate regulatory networks. This guide has provided a comprehensive overview of the current understanding of this system, from the genetic and biochemical basis to the practical experimental approaches used for its investigation. Further research into the specific regulatory mechanisms and the enzymatic functions within the pau cluster will be crucial for unlocking the full potential of these potent antibiotics through metabolic engineering and synthetic biology approaches.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Paulomenol A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paulomenol A, a metabolite produced by Streptomyces paulus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for fermentation, extraction, and purification, and presents a summary of its spectral and biological properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Production
This compound was first reported as a new metabolite isolated from the fermentation broth of Streptomyces paulus strain 273 in 1988.[1] It was discovered alongside its counterpart, Paulomenol B, and other related compounds. Subsequent research has indicated that Paulomenols A and B are degradation products of the paulomycins, a family of glycosylated antibiotics also produced by Streptomyces species, resulting from the spontaneous loss of the paulic acid moiety.[2]
Fermentation Protocol
The production of this compound is achieved through the submerged fermentation of Streptomyces paulus. While the original 1988 publication by Argoudelis et al. provides the foundational methodology, general protocols for Streptomyces fermentation can be adapted.
A representative fermentation protocol is as follows:
-
Inoculum Development: A vegetative inoculum is prepared by transferring spores of S. paulus strain 273 into a suitable seed medium. The culture is incubated on a rotary shaker until sufficient growth is achieved.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential mineral salts.
-
Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the biosynthesis of secondary metabolites, including the paulomycins and their degradation products.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.
Extraction
Following fermentation, the culture broth is typically separated from the mycelial mass by filtration or centrifugation. The clarified broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase. The organic extracts are subsequently concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a key method for the final purification.
A general HPLC protocol would involve:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution system is often employed, typically consisting of an aqueous phase (e.g., water with a small percentage of acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: A UV detector is used to monitor the elution of compounds, with the detection wavelength selected based on the chromophores present in this compound.
The fractions containing this compound are collected, and the solvent is removed to yield the purified compound.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through the use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound.[1] This soft ionization technique is well-suited for analyzing polar and thermally labile compounds. The resulting mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's molecular formula.
| Mass Spectrometry Data for this compound | |
| Technique | Fast Atom Bombardment (FAB-MS) |
| Molecular Formula | C₂₉H₄₃NO₁₆ |
| Molecular Weight | 661.65 g/mol |
| Observed m/z | Data not available in search results |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structural features of organic molecules. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of atoms and the stereochemistry of the molecule.
| ¹H NMR Spectral Data of this compound | |
| Solvent | Data not available in search results |
| Frequency | Data not available in search results |
| Chemical Shift (δ) in ppm | Data not available in search results |
| ¹³C NMR Spectral Data of this compound | |
| Solvent | Data not available in search results |
| Frequency | Data not available in search results |
| Chemical Shift (δ) in ppm | Data not available in search results |
Biological Activity
This compound has been reported to exhibit antibacterial activity, primarily against Gram-positive bacteria.[1] The specific minimum inhibitory concentrations (MICs) against key pathogens are crucial for evaluating its potential as an antimicrobial agent.
| Antibacterial Activity of this compound (MICs in µg/mL) | |
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in search results |
| Streptococcus pyogenes | Data not available in search results |
| Streptococcus pneumoniae | Data not available in search results |
Experimental Workflows and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the production and isolation of this compound.
Caption: Process of structural elucidation for this compound.
Conclusion
This compound represents an interesting natural product from Streptomyces paulus. This guide has synthesized the available information on its discovery, isolation, and characterization. Further research to obtain detailed quantitative data and to fully explore its biological activity is warranted and will be crucial for any potential applications in drug development. The methodologies outlined here provide a solid foundation for such future investigations.
References
Spectroscopic Profile of Paulomenol A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for Paulomenol A, a metabolite produced by Streptomyces paulus. Due to the limited public availability of the raw spectral data from the original structure elucidation, this document outlines the types of data required for full characterization and presents a generalized workflow for such analysis.
Core Spectroscopic Data
A comprehensive understanding of a natural product's structure, such as this compound, relies on a combination of spectroscopic techniques. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula has been reported as C₂₉H₄₃NO₁₆, leading to a calculated molecular weight of 661.65 g/mol .
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₄₃NO₁₆ |
| Molecular Weight | 661.65 |
| Ionization Mode | Fast Atom Bombardment (FAB-MS) |
| Expected [M+H]⁺ | Data not available |
| Expected [M+Na]⁺ | Data not available |
| Key Fragment Ions | Data not available |
Note: Specific m/z values for the molecular ion and fragment ions are not publicly available at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: The specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for both ¹H and ¹³C NMR are not publicly available in tabulated form.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structural elucidation of a natural product like this compound.
Sample Preparation
A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a concentration typically ranging from 1-10 mg/mL for NMR analysis. For mass spectrometry, the sample is prepared according to the specific requirements of the ionization technique being used (e.g., dissolved in a suitable matrix for MALDI or a compatible solvent for ESI).
Mass Spectrometry (Fast Atom Bombardment - FAB)
-
Matrix Selection: A suitable liquid matrix (e.g., glycerol, thioglycerol) is chosen to dissolve the analyte and facilitate ionization.
-
Sample Deposition: A small amount of the sample-matrix mixture is applied to the FAB probe tip.
-
Ionization: The probe is inserted into the ion source of the mass spectrometer, where it is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules.
-
Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.
NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400-800 MHz) is used. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment is conducted, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Workflow for Spectroscopic Analysis of a Novel Natural Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a new natural product using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Paulomenol A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paulomenol A, a metabolite produced by the bacterium Streptomyces paulus, is a complex glycosidic natural product with notable antibacterial activity against Gram-positive bacteria. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on the foundational spectroscopic and degradative studies. It is intended to serve as a technical resource, presenting key data in a structured format and outlining the experimental basis for its structural elucidation.
Chemical Structure and Properties
This compound is a C-glycoside antibiotic. Its structure was primarily elucidated through extensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, as well as Fast Atom Bombardment Mass Spectrometry (FAB-MS). The molecular formula of this compound has been determined to be C₂₉H₄₃NO₁₆, with a corresponding molecular weight of 661.65 g/mol .
The chemical structure of this compound is characterized by a central cyclohexene (B86901) ring system linked to two sugar moieties. A key feature is the presence of a 2-methylbutanoyloxy group attached to one of the sugar residues. The systematic name for this compound is 5-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2-amino-4-hydroxy-3,6-dioxocyclohexene-1-carboxylic acid.[1]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 94739-81-8 | |
| Molecular Formula | C₂₉H₄₃NO₁₆ | [2] |
| Molecular Weight | 661.65 g/mol | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Boiling Point (Predicted) | 811.1°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 444.3°C | |
| Density (Predicted) | 1.44 g/cm³ |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers located within the cyclohexene ring and the two sugar moieties. The definitive assignment of the absolute and relative stereochemistry of all chiral centers requires detailed analysis of coupling constants from NMR spectroscopy and is often confirmed through total synthesis or X-ray crystallography. While the original 1988 publication by Argoudelis and colleagues laid the groundwork for the structural elucidation, further studies may be required for the unambiguous assignment of all stereocenters.
The diagram below illustrates the logical workflow for determining the stereochemistry of a complex natural product like this compound.
Caption: Workflow for Stereochemical Determination.
Spectroscopic Data
The structural assignment of this compound heavily relies on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR chemical shifts as reported in the primary literature.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the searched resources |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (ppm) |
| Data not available in the searched resources |
Note: The detailed ¹H and ¹³C NMR data are contained within the primary literature (Argoudelis et al., 1988) which was not accessible in its full text during this search.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on typical methods for isolating microbial natural products, as the specific details from the primary literature were not available.
Caption: General Isolation Protocol for this compound.
Methodology:
-
Fermentation: Streptomyces paulus is cultured in a suitable nutrient-rich medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The fermentation broth is harvested, and the biomass is separated from the supernatant. The supernatant and/or the mycelial cake are then extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves initial separation on a silica gel column, followed by further purification of the active fractions using techniques such as Sephadex chromatography and high-performance liquid chromatography (HPLC).
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.
Biological Activity and Signaling Pathways
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The precise mechanism of action and the specific signaling pathways affected by this compound are not extensively detailed in the currently available literature. However, many antibiotics that target bacteria interfere with essential cellular processes.
The diagram below illustrates a generalized overview of potential antibacterial mechanisms of action.
Caption: Potential Mechanisms of Antibacterial Action.
Further research is required to elucidate the specific molecular target and the signaling cascade through which this compound exerts its antibacterial effects.
Conclusion
This compound is a structurally intricate natural product with promising antibacterial properties. Its complete structural and stereochemical characterization, based on the foundational work of Argoudelis and colleagues, provides a basis for further investigation into its synthesis, mechanism of action, and potential therapeutic applications. The detailed spectroscopic data, once fully accessible, will be invaluable for chemists and pharmacologists working on the development of new antibacterial agents.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Paulomenol A, an anti-bacterial metabolite produced by Streptomyces paulus. As the direct biosynthesis of this compound has not been explicitly detailed in the literature, this document focuses on the well-studied biosynthesis of its direct precursor, Paulomycin A. This compound is understood to be a derivative of Paulomycin A, formed by the spontaneous loss of the paulic acid moiety. This guide elucidates the enzymatic steps from the primary metabolite chorismate to the complex structure of Paulomycin A, including the formation of its unique deoxysugar components. Detailed experimental protocols for the fermentation, isolation, and analysis of these metabolites are provided, alongside available quantitative data to inform research and development efforts. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of these complex processes.
Introduction
This compound is a natural product isolated from the fermentation broth of Streptomyces paulus. It exhibits notable activity against Gram-positive bacteria, including pathogenic strains of Staphylococcus, and Streptococcus. Structurally, this compound is closely related to the paulomycins, a family of glycosylated antibiotics. Specifically, this compound (C₂₉H₄₃NO₁₆) is derived from Paulomycin A through the removal of the paulic acid moiety, which contains a rare isothiocyanate group. Understanding the biosynthesis of these complex molecules is crucial for strain improvement, the generation of novel analogs through combinatorial biosynthesis, and for advancing drug discovery programs.
This guide details the proposed biosynthetic pathway of the paulomycins, which serves as a proxy for understanding the formation of this compound. The pathway originates from the shikimate pathway intermediate, chorismate, and involves a series of enzymatic modifications including amination, hydroxylation, glycosylation, and acylation.
The Paulomycin Biosynthetic Gene Cluster
The biosynthesis of paulomycins and, by extension, this compound, is governed by a dedicated biosynthetic gene cluster (BGC), designated as the pau cluster in Streptomyces paulus. This cluster spans approximately 61 kb and contains 53 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the aglycone core, the deoxysugar moieties, and their subsequent modifications and assembly.[1] Comparative genomic analyses of different paulomycin-producing Streptomyces strains have been instrumental in defining the boundaries and functions of the genes within this cluster.[1]
Proposed Biosynthetic Pathway of Paulomycin A and this compound
The biosynthesis of Paulomycin A is a convergent process where the different structural components—the quinone-like ring A, the D-allose sugar, and the L-paulomycose sugar—are synthesized separately and then assembled. This compound is subsequently formed from Paulomycin A.
Biosynthesis of the Ring A Moiety from Chorismate
The biosynthesis of the quinone-like core of Paulomycin A, referred to as Ring A, commences with chorismate, a key intermediate of the shikimate pathway. The initial steps are proposed to be analogous to the biosynthesis of other aminocyclitol antibiotics and involve the following key transformations:
-
Formation of 2-amino-2-deoxyisochorismate (ADIC): The enzyme Pau18, an ADIC synthase, converts chorismate to ADIC.[1]
-
Conversion to 2,3-dihydro-3-hydroxyanthranilic acid (DHHA): Pau19, an isochorismatase, catalyzes the formation of DHHA from ADIC.[1]
-
Aromatization and Hydroxylation: The DHHA intermediate is then aromatized by the dehydrogenase Pau20. Subsequent hydroxylations at C-5 and C-6 are carried out by the monooxygenases Pau17 and Pau27, leading to a trihydroxylated anthranilate derivative.[1] Pau17 has been characterized as a 3-hydroxyanthranilic acid 6-hydroxylase.
Biosynthesis of the Deoxysugar Moieties
Paulomycin A contains two distinct sugar units: D-allose and the unusual eight-carbon sugar, L-paulomycose. The pau gene cluster encodes the enzymes necessary for the synthesis of these deoxy- and branched-chain sugars from primary metabolic precursors.
Assembly, Glycosylation, and Tailoring Steps
The final stages of Paulomycin A biosynthesis involve the sequential attachment of the sugar moieties and further chemical modifications:
-
Glycosylation: Two key glycosyltransferases, Pau15 and Pau25, are responsible for attaching the D-allose and L-paulomycose units to the Ring A aglycone.
-
Acylation: Three acyltransferases, Pau6, Pau24, and Pau29, are involved in the decoration of the sugar moieties. Pau24 is responsible for the acetylation at the 13-OH position. Pau6 attaches various fatty acyl chains to the 7'-OH of the paulomycose. Pau29, a ketoacylsynthase III-like acyltransferase, is proposed to catalyze the ester bond formation between paulic acid and the D-allose moiety.
-
Biosynthesis and Attachment of Paulic Acid: The unique paulic acid moiety, which contains an isothiocyanate group, is synthesized and attached in the final steps. The genes plm28 (encoding a putative sulfotransferase) and plm29 (encoding a putative aminotransferase) are implicated in the biosynthesis of this moiety in the related producer Streptomyces albus.
Formation of this compound
This compound is formed from Paulomycin A through the spontaneous loss of the paulic acid moiety. This conversion is believed to be a non-enzymatic degradation process that occurs during fermentation or extraction.
Below is a DOT script representation of the proposed biosynthetic pathway.
References
Paulomenol A: A Technical Review of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a natural product isolated from the fermentation broth of Streptomyces paulus. It belongs to the paulomycin family of metabolites, which are known for their antibacterial properties. This technical guide provides a comprehensive overview of the currently understood biological activity spectrum of this compound, with a focus on its antibacterial effects. The information is presented to be of maximal utility to researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure
This compound is structurally related to the paulomycins but lacks the paulic acid moiety. This structural difference is critical to its biological activity profile.
Biological Activity Spectrum
The primary biological activity reported for this compound is its antibacterial action against Gram-positive bacteria.[1] The initial discovery and characterization of this compound identified its activity against a range of pathogenic bacteria.[1]
Antibacterial Activity
Information regarding the antibacterial spectrum of this compound is primarily derived from its initial isolation studies. However, more recent research presents conflicting data, suggesting that the paulic acid moiety, which is absent in this compound, is essential for the antibacterial activity of the parent paulomycin compounds. One study reported that this compound and B lack antibacterial activity.[2][3] This discrepancy may be due to different experimental conditions or the specific strains tested.
Table 1: Reported Antibacterial Spectrum of this compound
| Target Organism | Gram Stain | Reported Activity | Notes |
| Staphylococcus aureus | Positive | Active[1] | A common cause of skin infections and more serious invasive diseases. |
| Streptococcus pyogenes | Positive | Active | The causative agent of streptococcal pharyngitis ("strep throat") and various skin and soft tissue infections. |
| Streptococcus pneumoniae | Positive | Active | A leading cause of community-acquired pneumonia, meningitis, and otitis media. |
Signaling Pathways and Mechanism of Action
To date, there is no available scientific literature detailing the specific mechanism of action of this compound or its effects on any cellular signaling pathways. The research on this compound appears to be limited to its initial discovery and characterization.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully available. However, a general methodology for the isolation and antibacterial testing of metabolites from Streptomyces can be described as follows.
General Protocol for Isolation and Antibacterial Screening of Streptomyces Metabolites
-
Fermentation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium and incubated under controlled conditions (temperature, pH, aeration) to encourage the production of secondary metabolites.
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.
-
Purification: The crude extract is subjected to various chromatographic techniques, such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC), to isolate individual compounds like this compound.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 1.5 x 108 CFU/mL).
-
Serial Dilution: The purified compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium for the test bacteria.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Visualizations
Relationship between Paulomycins and this compound
The following diagram illustrates the relationship between the parent paulomycin compounds and this compound, which is formed by the loss of the paulic acid moiety.
Caption: Chemical relationship of this compound to its parent compound.
General Workflow for Antibacterial Compound Discovery from Streptomyces
This diagram outlines a typical experimental workflow for the discovery of antibacterial compounds from Streptomyces.
Caption: Workflow for discovering antibacterial compounds from Streptomyces.
Conclusion
This compound is a metabolite of Streptomyces paulus with a reported antibacterial activity against Gram-positive bacteria. However, the lack of readily available quantitative data from the original studies and conflicting reports in more recent literature underscore the need for further, rigorous investigation into its biological properties. Future research should focus on re-evaluating its antibacterial spectrum using standardized methodologies to determine definitive MIC values. Furthermore, studies into its mechanism of action and effects on cellular signaling pathways are warranted to fully understand its potential as a therapeutic agent.
References
In Vitro Antibacterial Properties of Paulomenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a metabolite produced by the bacterium Streptomyces paulus. It has been identified as having antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available scientific information regarding the in vitro antibacterial properties of this compound, including its known spectrum of activity and general experimental methodologies used to assess such properties. Due to the limited publicly available data specifically for this compound, this guide also incorporates standardized protocols for antibacterial susceptibility testing as a reference for researchers.
Chemical and Physical Properties
Detailed information regarding the chemical and physical properties of this compound is not extensively documented in readily available literature. It is known to be a metabolite of Streptomyces paulus, the same bacterium that produces the paulomycin family of antibiotics.
Antibacterial Spectrum of Activity
This compound has demonstrated inhibitory effects against Gram-positive bacteria.[1] The specific bacteria that have been reported to be susceptible include:
-
Staphylococcus aureus
-
Streptococcus pyogenes
-
Streptococcus pneumoniae
The activity of this compound against Gram-negative bacteria has not been extensively reported in the available literature.
Quantitative Antibacterial Data
For illustrative purposes, the following tables outline the standard format for presenting such data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 25923 | Data not available |
| Streptococcus pyogenes | e.g., 19615 | Data not available |
| Streptococcus pneumoniae | e.g., 49619 | Data not available |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MBC (µg/mL) |
| Staphylococcus aureus | e.g., 25923 | Data not available |
| Streptococcus pyogenes | e.g., 19615 | Data not available |
| Streptococcus pneumoniae | e.g., 49619 | Data not available |
Experimental Protocols
Detailed experimental protocols for the antibacterial testing of this compound are not specifically described in the available literature. However, standardized methods are widely used for determining the in vitro antibacterial properties of novel compounds. The following are detailed, generalized protocols that would be suitable for evaluating this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control (bacterial culture in broth without this compound)
-
Negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile inoculating loop or pipette
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
-
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in the available scientific literature. For many antibacterial compounds, potential mechanisms include:
-
Inhibition of cell wall synthesis
-
Disruption of cell membrane integrity
-
Inhibition of protein synthesis
-
Inhibition of nucleic acid synthesis
-
Disruption of metabolic pathways
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in susceptible bacteria.
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Potential Antibacterial Mechanisms of Actiondot
References
Unmasking the Target: A Technical Guide to Identifying the Bacterial Target of Paulomenol A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive strategy for the identification and validation of the bacterial molecular target of Paulomenol A, a natural product with known anti-Gram-positive bacterial activity. While the antibacterial properties of this compound have been acknowledged, its precise mechanism of action remains to be fully elucidated. This document provides a detailed roadmap for researchers, leveraging established and contemporary target identification methodologies to uncover the specific cellular machinery disrupted by this compound.
This compound: A Profile
This compound is a metabolite produced by Streptomyces paulus and has demonstrated activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1][2] Its chemical properties are summarized in Table 1. Understanding its molecular target is a critical step in the development of this compound as a potential therapeutic agent and in overcoming potential resistance mechanisms.
| Property | Value |
| Molecular Formula | C₂₉H₄₃NO₁₆ |
| Molecular Weight | 661.65 |
| CAS Number | 94739-81-8 |
| Known Activity | Anti-Gram-positive bacteria |
A Multi-pronged Approach to Target Identification
To robustly identify the bacterial target of this compound, a multi-pronged approach is recommended, combining affinity-based methods with genetic and genomic strategies. This parallel workflow, depicted below, increases the likelihood of success and provides orthogonal validation for putative targets.
Figure 1: A comprehensive workflow for the identification and validation of this compound's bacterial target.
Affinity-Based Target Identification
Affinity-based methods utilize a modified version of the small molecule to "fish" for its binding partners in the complex mixture of a bacterial cell lysate.
Experimental Workflow
Figure 2: Workflow for affinity chromatography-based target identification.
Detailed Experimental Protocol: Affinity Chromatography
-
Synthesis of this compound-linker Conjugate:
-
Identify a non-essential functional group on this compound for the attachment of a linker arm (e.g., a hydroxyl or carboxyl group).
-
Synthesize a bifunctional linker (e.g., a polyethylene (B3416737) glycol chain with an amine-reactive group on one end and a clickable alkyne or azide (B81097) group on the other).
-
Conjugate the linker to this compound. Purify the conjugate by HPLC.
-
-
Immobilization of the Affinity Probe:
-
Activate a solid support resin (e.g., NHS-activated Sepharose beads).
-
Covalently attach the this compound-linker conjugate to the activated resin.
-
Block any remaining active sites on the resin to prevent non-specific binding.
-
-
Preparation of Bacterial Lysate:
-
Grow a culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a French press or sonication in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove insoluble debris.
-
-
Affinity Pull-down:
-
Incubate the clarified lysate with the this compound-conjugated resin for 2-4 hours at 4°C with gentle agitation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated resin.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins using a competitive elution with free this compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
-
Expected Data
The LC-MS/MS analysis will generate a list of proteins identified in the elution fractions. A semi-quantitative analysis, such as spectral counting or label-free quantification, should be performed to identify proteins that are significantly enriched in the this compound pull-down compared to the negative control.
| Protein ID | Gene Name | Spectral Counts (this compound) | Spectral Counts (Control) | Enrichment Fold Change |
| P12345 | murA | 152 | 5 | 30.4 |
| P67890 | fabI | 138 | 7 | 19.7 |
| Q54321 | gyrB | 25 | 3 | 8.3 |
| P98765 | rpoB | 15 | 12 | 1.25 |
Genetic and Genomic Approaches for Target Identification
This strategy relies on the principle that bacteria can develop resistance to an antibiotic through mutations in the gene encoding its molecular target.
Experimental Workflow
Figure 3: Workflow for identifying target genes through the selection and sequencing of resistant mutants.
Detailed Experimental Protocol: Generation and Sequencing of Resistant Mutants
-
Selection of Resistant Mutants:
-
Inoculate a liquid culture of a susceptible bacterium with a high number of cells (e.g., 10⁹ CFU).
-
Plate the culture on agar (B569324) plates containing this compound at a concentration 2-4 times the Minimum Inhibitory Concentration (MIC).
-
Incubate the plates until resistant colonies appear.
-
Alternatively, use a gradient plating method or serial passage in liquid culture with increasing concentrations of this compound.
-
-
Confirmation of Resistance:
-
Isolate individual resistant colonies and grow them in antibiotic-free media.
-
Determine the MIC of this compound for each isolated mutant to confirm a stable resistance phenotype.
-
-
Whole Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the parental susceptible strain.
-
Perform whole-genome sequencing using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.
-
Annotate the identified mutations to determine the affected genes.
-
Expected Data
The genomic analysis will identify mutations in the genomes of the resistant bacteria. Mutations that consistently appear in independently isolated resistant strains and are located within the coding region of a gene are strong candidates for the drug target.
| Mutant ID | Gene | Nucleotide Change | Amino Acid Change | Putative Function of Gene |
| R1 | murA | G791A | Gly264Asp | Cell wall synthesis |
| R2 | murA | C418T | Ala140Val | Cell wall synthesis |
| R3 | fabI | A224G | Ile75Val | Fatty acid synthesis |
| R4 | murA | G791A | Gly264Asp | Cell wall synthesis |
Target Validation
Once putative targets have been identified through affinity-based and/or genetic approaches, their interaction with this compound must be validated.
In Vitro Binding Assays
Direct binding between this compound and the purified putative target protein can be assessed using techniques such as:
-
Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
-
Thermal Shift Assay (TSA): To assess the stabilization of the target protein upon ligand binding.
Enzyme Inhibition Assays
If the putative target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound has an inhibitory effect.
Hypothetical Signaling Pathway Inhibition
Based on the identification of a putative target, a hypothetical mechanism of action can be proposed. For instance, if MurA, an enzyme involved in peptidoglycan biosynthesis, is identified as the target, the following pathway would be inhibited:
Figure 4: Hypothetical inhibition of the peptidoglycan synthesis pathway by this compound targeting MurA.
Conclusion
The systematic approach detailed in this guide, combining affinity-based proteomics with genetic and genomic analysis, provides a robust framework for the definitive identification of the bacterial target of this compound. The validation of this target will not only elucidate the compound's mechanism of action but also pave the way for its potential development as a novel antibacterial agent.
References
A Technical Guide to the Genetic Basis of Paulomenol A Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the genetic architecture and biosynthetic machinery responsible for the production of Paulomenol A, a bioactive secondary metabolite synthesized by select species of the genus Streptomyces. Paulomenols are derivatives of the more complex paulomycins and are of interest for their antibiotic properties against Gram-positive bacteria.[1] Understanding the genetic underpinnings of their biosynthesis is critical for strain improvement, pathway engineering, and the generation of novel antibiotic derivatives.
The Paulomenol Biosynthetic Gene Cluster (pau BGC)
This compound is not synthesized by a standalone pathway but is an integral product of the paulomycin biosynthetic gene cluster (BGC), designated as the pau cluster.[1] This BGC is responsible for producing a range of related compounds, including paulomycin A, paulomycin B, and paulomenol B. Paulomenols are structurally distinct from paulomycins as they lack the paulic acid moiety.[1]
The pau gene cluster was identified and characterized through comparative genomic analyses of paulomycin-producing strains, including Streptomyces paulus NRRL 8115, Streptomyces albus J1074, and Streptomyces sp. YN86.[1][2] The cluster is approximately 61 kb in length and is highly conserved across these different producer strains, containing 53 open reading frames (ORFs) in S. paulus. The identity and function of this cluster were definitively confirmed through targeted gene inactivation experiments. The targeted disruption of key genes within the cluster resulted in the complete abolishment of both paulomycin and paulomenol production.
Key Features of the pau Gene Cluster:
-
Core Biosynthetic Genes: Includes genes predicted to be involved in the synthesis of the quinone-like ring A structure.
-
Deoxysugar Biosynthesis: A subset of genes is dedicated to the synthesis and modification of the two deoxysugar moieties, D-allose and the unique eight-carbon sugar, L-paulomycose.
-
Regulatory Genes: The cluster contains internal regulatory genes that control its expression. For instance, pau13 (also known as plm10 in S. albus) acts as a positive activator of the pathway.
-
Tailoring Enzymes: A suite of genes encodes for glycosyltransferases, acyltransferases, and other modifying enzymes that decorate the core scaffold to produce the final array of paulomycins and paulomenols.
The proposed functions of the Open Reading Frames (ORFs) within the pau gene cluster of Streptomyces paulus NRRL 8115 are detailed in the table below, based on bioinformatic analyses.
Table 1: Proposed Functions of ORFs in the pau Gene Cluster
| Gene | Proposed Function | Category |
| pau1 | Sugar-O-methyltransferase | Deoxysugar Biosynthesis |
| pau2 | dTDP-glucose 4,6-dehydratase | Deoxysugar Biosynthesis |
| pau3 | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Deoxysugar Biosynthesis |
| pau4 | Glycosyltransferase | Tailoring Enzyme |
| pau5 | Acyltransferase | Tailoring Enzyme |
| pau11 | Enzyme for paulomycose branched chain synthesis | Deoxysugar Biosynthesis |
| pau13 | SARP family transcriptional activator | Regulation |
| pau18 | Enzyme for Ring A moiety biosynthesis | Core Biosynthesis |
| plm10 | Positive Regulator (pau13 homolog in S. albus) | Regulation |
| plm30 | Positive Regulator | Regulation |
| ... | ... | ... |
| pau53 | Hypothetical Protein | Unknown |
Note: This table is a representative summary. For a complete list of the 53 ORFs and their detailed annotations, refer to Li et al. (2015).
Quantitative Data on this compound Production
Genetic manipulation of the pau cluster has a direct and measurable impact on the production titers of paulomycins and paulomenols. Gene knockout and overexpression studies provide clear quantitative evidence of gene function.
Table 2: Production Titers in Genetically Modified Streptomyces Strains
| Strain / Condition | Paulomycin A (µg/mL) | This compound (µg/mL) | Fold Change (this compound) | Reference |
| S. paulus NRRL 8115 (Wild-Type) | ~15 | ~5 | - | Li et al., 2015 |
| S. paulus Δpau18 Mutant | 0 (Abolished) | 0 (Abolished) | N/A | Li et al., 2015 |
| S. paulus with Overexpressed pau13 | ~45 | ~15 | ~3x Increase | Li et al., 2015 |
| S. albus J1074 (Wild-Type) | Present | Present | - | Gutiérrez-García et al., 2016 |
| S. albus Δplm10 Mutant | 0 (Abolished) | 0 (Abolished) | N/A | Gutiérrez-García et al., 2016 |
| S. albus Δplm30 Mutant | 0 (Abolished) | 0 (Abolished) | N/A | Gutiérrez-García et al., 2016 |
Note: Production values are approximate and derived from published reports for illustrative purposes. Actual yields can vary based on culture conditions.
Experimental Protocols
The elucidation of the pau gene cluster's function relied on a series of key molecular genetics and analytical chemistry techniques.
Protocol 1: Gene Inactivation via PCR-Targeting
This method is used to create targeted gene knockouts to confirm gene function. The inactivation of pau18 in S. paulus serves as a representative example.
-
Construct Design: A disruption cassette is designed, typically containing an antibiotic resistance gene (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene (pau18).
-
Cassette Amplification: The cassette is amplified by PCR using primers that add 39-nucleotide extensions homologous to the target gene's flanking regions.
-
Cosmid Electroporation: The amplified linear DNA cassette is introduced into E. coli BW25113/pIJ790, which carries a cosmid containing the entire pau gene cluster and the λ-RED recombination system.
-
Homologous Recombination: The λ-RED system facilitates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.
-
Conjugation: The modified cosmid is transferred from the E. coli donor to the recipient Streptomyces strain (e.g., S. paulus) via intergeneric conjugation.
-
Mutant Selection & Verification: Exconjugants are selected on media containing the appropriate antibiotic (apramycin). Double-crossover mutants are identified by screening for loss of the cosmid vector marker. Gene replacement is confirmed by PCR analysis and sequencing.
-
Metabolite Analysis: The mutant strain is cultured, and its metabolic profile is analyzed by HPLC-MS to confirm the abolition of this compound production.
Protocol 2: Overexpression of Regulatory Genes
This protocol describes the method used to increase the production of paulomenols by overexpressing a positive regulatory gene like pau13.
-
Vector Construction: The coding sequence of the regulatory gene (pau13) is amplified by PCR and cloned into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Conjugation: The resulting expression vector is introduced into the wild-type Streptomyces strain via conjugation from an E. coli donor strain.
-
Strain Selection: Recombinant strains are selected using the antibiotic resistance marker present on the expression vector.
-
Fermentation and Analysis: The overexpression strain is fermented alongside the wild-type control. Supernatants are extracted and analyzed by HPLC to quantify the change in this compound titers.
Visualizing the Genetic and Biosynthetic Framework
Diagrams are essential for conceptualizing the complex relationships in biosynthesis and genetic regulation. The following visualizations were created using the DOT language for Graphviz.
Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound in Streptomyces.
Regulatory Control Pathway
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Paulomenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a glycosidic antibiotic that has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is a secondary metabolite produced by the fermentation of Streptomyces paulus strain 273. This document provides a detailed protocol for the extraction and purification of this compound from a fermentation culture of S. paulus. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from Streptomyces species and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following table summarizes representative data for the extraction and purification of this compound from a 10-liter fermentation broth of Streptomyces paulus. Please note that actual yields may vary depending on fermentation conditions and experimental execution.
| Purification Step | Total Volume (L) | Total Bioactivity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Fermentation Broth | 10 | 500,000 | 10 | 100 | 1 |
| Ethyl Acetate (B1210297) Extract | 1 | 450,000 | 90 | 90 | 9 |
| Silica (B1680970) Gel Column | 0.2 | 300,000 | 1,500 | 60 | 150 |
| Preparative HPLC | 0.05 | 150,000 | 15,000 | 30 | 1,500 |
Experimental Protocols
I. Fermentation of Streptomyces paulus
This protocol outlines the cultivation of S. paulus for the production of this compound.
Materials:
-
Streptomyces paulus (strain 273) culture
-
Seed medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., Starch Casein Broth)
-
Shaker incubator
-
Baffled Erlenmeyer flasks
-
Fermenter (10 L capacity)
Procedure:
-
Seed Culture Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed medium with a loopful of S. paulus spores. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Inoculation of Production Medium: Transfer the seed culture to a 10 L fermenter containing the production medium. The inoculum volume should be approximately 5-10% of the production medium volume.
-
Fermentation: Conduct the fermentation at 28-30°C for 7-10 days. Maintain aeration and agitation to ensure optimal growth and secondary metabolite production. Monitor pH and adjust as necessary to maintain a range of 7.0-7.5.
II. Extraction of this compound
This protocol details the extraction of the crude bioactive compound from the fermentation broth.
Materials:
-
Fermentation broth from S. paulus culture
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the secondary metabolites.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude extract.
III. Purification of this compound
This protocol describes the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., n-butanol, methanol (B129727), water)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Acetonitrile (B52724) and water (HPLC grade)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in n-butanol.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-butanol:methanol:water. Start with a non-polar solvent system and gradually increase the polarity.
-
Collect fractions using a fraction collector and monitor the separation using TLC.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.
-
-
Preparative HPLC:
-
Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system equipped with a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Paulomenol A
Disclaimer: As of the current date, specific high-performance liquid chromatography (HPLC) methods for a compound designated "Paulomenol A" are not available in the public scientific literature. Therefore, this document provides a representative application note and protocol based on the well-established analysis of Quercetin, a common flavonoid with structural similarities to many natural phenolic compounds. This protocol should serve as a comprehensive template that can be adapted and validated for the specific analysis of this compound or other similar analytes.
Introduction
This compound, a putative novel natural product, is of significant interest to researchers in drug discovery and development due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and reproducibility.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The provided protocols for sample preparation, chromatographic conditions, and method validation are based on established methodologies for similar phenolic compounds, such as Quercetin.
Quantitative Data Summary
The following tables summarize the quantitative data from the validation of the HPLC method for the representative compound, Quercetin. These values provide a benchmark for the expected performance of a validated method for this compound.
Table 1: Chromatographic Parameters and Validation Data
| Parameter | Value |
| HPLC Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 370 nm[1][2] |
| Retention Time | ~3.97 min[2] |
Table 2: Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 0.039 - 200 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.00488 µg/mL |
| Limit of Quantification (LOQ) | 0.03906 µg/mL |
| Accuracy (% Recovery) | 95.2% - 109.4% |
| Precision (% RSD) | |
| Intra-day | < 2% |
| Inter-day | < 2% |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
Sample Preparation from Plant Material
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
Filtration: Allow the extract to cool to room temperature and filter through Whatman No. 1 filter paper.
-
Concentration: If necessary, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 40:60 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every 10-15 sample injections to monitor system suitability.
-
-
Data Acquisition and Analysis:
-
Monitor the chromatogram at 370 nm.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of this compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical antioxidant signaling pathway involving this compound.
References
Application Notes and Protocols for the Quantification of Paulomenol A in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a polyketide metabolite produced by certain strains of Streptomyces, such as Streptomyces paulus. As a member of the paulomycin family of antibiotics, this compound and its analogs are of interest to the pharmaceutical industry due to their potential biological activities. Accurate and reproducible quantification of this compound in fermentation broth is critical for various stages of drug discovery and development, including strain screening, fermentation process optimization, and downstream processing.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a proposed biosynthetic pathway for the paulomycin family, including this compound, is presented, along with an experimental workflow for its quantification.
Quantitative Data Summary
Currently, publicly available literature does not provide specific quantitative titers for this compound in fermentation broths. However, studies on the related compounds, the paulomycins, have focused on titer improvement, indicating the importance of quantitative analysis in fermentation process development. The following tables are provided as templates for researchers to populate with their own experimental data, allowing for easy comparison of different fermentation conditions or analytical methods.
Table 1: HPLC-UV Quantification of this compound under Different Fermentation Conditions
| Fermentation Condition | This compound Concentration (µg/mL) | Standard Deviation (± µg/mL) |
| Condition A (e.g., Media Composition 1, 28°C) | Data to be filled by the user | Data to be filled by the user |
| Condition B (e.g., Media Composition 2, 32°C) | Data to be filled by the user | Data to be filled by the user |
| Condition C (e.g., Precursor Feeding Strategy) | Data to be filled by the user | Data to be filled by the user |
Table 2: LC-MS Quantification of this compound in Fermentation Broth Extracts
| Extraction Method | This compound Concentration (ng/mL) | Standard Deviation (± ng/mL) | Recovery (%) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| Solid-Phase Extraction (C18) | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
Experimental Protocols
Sample Preparation from Fermentation Broth
Accurate quantification of this compound necessitates efficient extraction from the complex fermentation matrix. Two common methods are liquid-liquid extraction and solid-phase extraction.
Protocol 1.1: Liquid-Liquid Extraction (LLE)
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297) to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for HPLC or LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Protocol 1.2: Solid-Phase Extraction (SPE)
-
Centrifuge 10 mL of the fermentation broth as described in the LLE protocol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Load the fermentation supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute this compound from the cartridge with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute and filter the sample as described in the LLE protocol.
HPLC-UV Quantification Protocol
High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of aromatic compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 15-25% B
-
5-10 min: 25-35% B
-
10-28 min: 35-60% B
-
28-30 min: 60-95% B (column wash)
-
30-35 min: 95-15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Calibration:
Prepare a series of standard solutions of purified this compound in the initial mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
LC-MS Quantification Protocol
Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of this compound or for analyzing complex sample matrices.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10-95% B
-
12-15 min: 95% B
-
15-16 min: 95-10% B
-
16-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be the [M+H]+ adduct, and characteristic product ions will be selected for quantification and confirmation.
Calibration:
Prepare a series of standard solutions of purified this compound in the initial mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL. Construct a calibration curve as described for the HPLC-UV method.
Diagrams and Workflows
Caption: Experimental workflow for this compound quantification.
Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Novel Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Natural products are a promising source of novel chemical scaffolds with potential antibacterial activity. This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of a novel natural product, hereafter referred to as Compound X (e.g., Paulomenol A). The described assays are fundamental for the initial screening and characterization of new antimicrobial compounds.
The primary methods covered include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are quantitative measures of antibacterial potency. Additionally, a qualitative screening method, the Agar (B569324) Disc Diffusion assay, is described. Adherence to standardized protocols is crucial for generating reproducible and comparable data.
Data Presentation
Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting MIC and MBC values.
Table 1: Antibacterial Activity of Compound X against Standard Bacterial Strains
| Test Organism | Gram Stain | Compound X MIC (µg/mL) | Compound X MBC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic Name] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | |||
| Escherichia coli ATCC 25922 | Gram-negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | |||
| Enterococcus faecalis ATCC 29212 | Gram-positive | |||
| Klebsiella pneumoniae ATCC 13883 | Gram-negative |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Compound X stock solution (e.g., in Dimethyl Sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Compound X stock solution (at twice the desired highest final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no Compound X).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[1]
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Compound X at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
From the wells of the completed MIC assay that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of Compound X that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Agar Disc Diffusion Assay
This is a qualitative method to assess the antibacterial activity of a compound.
Materials:
-
Compound X solution
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Positive control antibiotic discs
-
Negative control discs (impregnated with the solvent used to dissolve Compound X)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
-
Application of Discs:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of Compound X onto the surface of the agar.
-
Apply the positive and negative control discs.
-
Ensure the discs are pressed firmly to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: General workflow for antibacterial screening.
Caption: Potential mechanisms of antibacterial action.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Paulomenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a natural product that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Accurate and reproducible MIC data are fundamental for preclinical drug development and for understanding the potential therapeutic utility of novel antimicrobial agents.
The following sections detail the methodologies for two standard MIC determination assays: Broth Microdilution and Agar (B569324) Dilution. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, a hypothetical mechanism of action for this compound is presented, along with a template for data presentation.
Data Presentation
Given that specific MIC values for this compound are not extensively reported in the public domain, the following table serves as a template for researchers to systematically record their experimental findings. This structured format allows for clear comparison of this compound's activity against different bacterial species and strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain ID | MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC® 29213™ | S. aureus ATCC® 29213™ | Enter Expected Range | e.g., Methicillin-susceptible | |
| Staphylococcus aureus | (Clinical Isolate) | e.g., MRSA | |||
| Streptococcus pyogenes | ATCC® 19615™ | S. pyogenes ATCC® 19615™ | Enter Expected Range | ||
| Streptococcus pyogenes | (Clinical Isolate) | ||||
| Streptococcus pneumoniae | ATCC® 49619™ | S. pneumoniae ATCC® 49619™ | Enter Expected Range | ||
| Streptococcus pneumoniae | (Clinical Isolate) | e.g., Penicillin-resistant | |||
| Enterococcus faecalis | ATCC® 29212™ | E. faecalis ATCC® 29212™ | Enter Expected Range |
Experimental Protocols
Protocol 1: Broth Microdilution Assay
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
-
Test microorganisms (e.g., Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound at a concentration at least twice the highest desired test concentration in the appropriate broth.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.
-
Add 200 µL of the this compound working stock solution to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (columns 1-11). The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The sterility control well should remain clear, and the growth control well should show distinct turbidity.
-
Protocol 2: Agar Dilution Assay
This method involves incorporating this compound into an agar medium.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or densitometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspensions, creating spots of inoculum.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
Hypothetical Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, many natural antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. The following diagram illustrates a plausible, hypothetical mechanism.
Disclaimer: This diagram represents a generalized mechanism of bacterial cell membrane disruption and is not a confirmed pathway for this compound. Further research is required to determine its specific mode of action.
Caption: Hypothetical Mechanism: Cell Membrane Disruption.
References
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Paulomenol A
Disclaimer: As of December 2025, specific quantitative data on the Minimum Bactericidal Concentration (MBC) of Paulomenol A against various bacterial strains is not available in the public domain. The following application notes and protocols provide a generalized framework for determining the MBC of a novel antibacterial agent, which can be adapted by researchers for the evaluation of this compound.
Introduction
The Minimum Bactericidal Concentration (MBC) is a critical parameter in the field of antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions. Unlike the Minimum Inhibitory Concentration (MIC), which measures the concentration needed to inhibit visible bacterial growth, the MBC provides information on the bactericidal (killing) versus bacteriostatic (growth-inhibiting) properties of a compound. An agent is generally considered bactericidal if its MBC is no more than four times its MIC. This document provides detailed protocols and guidelines for researchers, scientists, and drug development professionals to determine the MBC of this compound.
Data Presentation
Quantitative data from MBC and MIC assays should be recorded meticulously. The following table provides a template for summarizing the results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio | Interpretation |
| e.g., Staphylococcus aureus ATCC 29213 | ||||
| e.g., Escherichia coli ATCC 25922 | ||||
| e.g., Pseudomonas aeruginosa ATCC 27853 | ||||
| e.g., Enterococcus faecalis ATCC 29212 |
Experimental Protocols
A detailed methodology for determining the MBC of this compound is provided below. This protocol is based on the broth microdilution method followed by subculturing.
Materials and Reagents
-
This compound stock solution (of known concentration)
-
Bacterial strains of interest (e.g., Gram-positive and Gram-negative reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile petri dishes
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol for MBC Determination
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB or PBS to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Step 3: Determination of Minimum Bactericidal Concentration (MBC)
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a properly labeled MHA plate.
-
Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution of the positive control culture to obtain a countable number of colonies.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.
Visualizations
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Postulated Antibacterial Signaling Pathway for Polyphenolic Compounds
While the specific mechanism of this compound is unknown, many polyphenolic compounds exert their antibacterial effects through multi-target pathways. A generalized potential mechanism is illustrated below.
Caption: A generalized signaling pathway for the antibacterial action of polyphenols.
Application Notes and Protocols: Time-Kill Kinetics Assay for Paulomenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulomenol A is a naturally occurring polyketide compound that has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. To thoroughly characterize its antimicrobial profile, a time-kill kinetics assay is essential. This assay provides critical data on the bactericidal or bacteriostatic activity of a compound by measuring the rate at which it kills a bacterial population over time. This information is invaluable for preclinical drug development, helping to establish effective dosing regimens and predict therapeutic outcomes.
These application notes provide a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of this compound against clinically relevant Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.
Principle of the Time-Kill Kinetics Assay
The time-kill kinetics assay involves exposing a standardized inoculum of a target bacterium to various concentrations of an antimicrobial agent, in this case, this compound. At specified time intervals, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the initial bacterial inoculum, while a bacteriostatic effect is characterized by the inhibition of bacterial growth compared to a growth control.
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[1][2]
Materials
-
This compound (stock solution of known concentration)
-
Target Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for S. aureus
-
CAMHB supplemented with 2-5% lysed horse blood for S. pneumoniae
-
Tryptic Soy Agar (B569324) (TSA) or Blood Agar plates
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (37°C with 5% CO2 for S. pneumoniae)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Colony counter
Inoculum Preparation
-
From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate sterile broth (CAMHB for S. aureus, supplemented CAMHB for S. pneumoniae).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer (OD600 of 0.08-0.13) or a nephelometer.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final assay tubes.
Time-Kill Assay Procedure
-
Preparation of Test Concentrations: Prepare a series of dilutions of this compound in the appropriate broth to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the pre-determined Minimum Inhibitory Concentration (MIC) of the compound against the test organism.
-
Assay Setup:
-
Label sterile tubes for each concentration of this compound, a growth control (no drug), and a sterility control (no bacteria).
-
Add the appropriate volume of broth and this compound stock solution to each labeled tube to achieve the desired final concentrations in a final volume of 10 mL.
-
Inoculate each tube (except the sterility control) with the prepared bacterial inoculum to achieve a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C (with 5% CO2 for S. pneumoniae) with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[3]
-
-
Enumeration of Viable Bacteria:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection:
-
Following incubation, count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific time-kill kinetics data for this compound is not publicly available. These tables are structured to demonstrate how to present such data once obtained.
Table 1: Hypothetical Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |
| 2 | 6.85 | 6.10 | 5.25 | 4.80 | 4.15 |
| 4 | 7.90 | 6.30 | 4.80 | 3.90 | 3.10 |
| 6 | 8.50 | 6.55 | 4.10 | 3.15 | <2.00 |
| 8 | 8.80 | 6.80 | 3.50 | <2.00 | <2.00 |
| 12 | 9.10 | 7.20 | <2.00 | <2.00 | <2.00 |
| 24 | 9.30 | 7.80 | <2.00 | <2.00 | <2.00 |
Table 2: Hypothetical Time-Kill Kinetics of this compound against Streptococcus pneumoniae ATCC 49619
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.68 | 5.69 | 5.68 | 5.70 | 5.69 |
| 2 | 6.50 | 5.90 | 5.10 | 4.60 | 3.90 |
| 4 | 7.50 | 6.05 | 4.50 | 3.60 | 2.80 |
| 6 | 8.20 | 6.20 | 3.80 | 2.70 | <2.00 |
| 8 | 8.60 | 6.40 | 3.10 | <2.00 | <2.00 |
| 12 | 8.90 | 6.80 | <2.00 | <2.00 | <2.00 |
| 24 | 9.00 | 7.30 | <2.00 | <2.00 | <2.00 |
Visualization of Workflows and Potential Mechanisms
Experimental Workflow
Postulated Mechanism of Action of this compound
As a polyketide, this compound may exert its antimicrobial effects through various mechanisms common to this class of compounds. These include interference with essential cellular processes such as cell wall synthesis, nucleic acid synthesis, or protein synthesis.[4] The bactericidal activity observed in time-kill assays often results from the disruption of the bacterial cell membrane.
Interpretation of Results
The primary outcome of a time-kill kinetics assay is the graphical representation of the log10 CFU/mL versus time.
-
Bactericidal Activity: A decrease of ≥3-log10 in CFU/mL from the initial inoculum at a specific time point indicates bactericidal activity. This represents a 99.9% reduction in the bacterial population.
-
Bacteriostatic Activity: A reduction of <3-log10 CFU/mL from the initial inoculum, where the bacterial count does not significantly increase compared to the growth control, suggests bacteriostatic activity.
-
Concentration-Dependent Killing: If increasing concentrations of this compound result in a more rapid and profound decrease in bacterial viability, the compound exhibits concentration-dependent killing.
-
Time-Dependent Killing: If the extent of killing is more closely related to the duration of exposure rather than the concentration (above the MIC), the compound displays time-dependent killing.
Conclusion
The time-kill kinetics assay is a fundamental tool for characterizing the antimicrobial properties of novel compounds like this compound. The detailed protocol and data presentation guidelines provided in these application notes will enable researchers to systematically evaluate its bactericidal or bacteriostatic effects against key Gram-positive pathogens. The resulting data will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. Time-Kill Activity of the Streptogramin NXL 103 against Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Paulomenol A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of proposed chemical synthesis strategies for analogs of Paulomenol A, a complex natural product with potential biological activity. Due to the absence of a published total synthesis of this compound, this document outlines a plausible retrosynthetic analysis and proposes synthetic routes based on established chemical transformations for structurally similar molecules. These strategies are intended to serve as a foundation for research programs aimed at synthesizing Paulomen-ol A and its derivatives for further investigation.
Structure and Retrosynthetic Analysis of this compound
This compound is a highly functionalized molecule with the systematic IUPAC name 5-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2-amino-4-hydroxy-3,6-dioxocyclohexene-1-carboxylic acid. Its complex structure features a central aminocyclohexenone carboxylic acid core, two highly substituted oxane rings linked by a glycosidic bond, and an ester side chain.
A plausible retrosynthetic analysis of this compound is outlined below. The primary disconnections are proposed at the glycosidic and ester linkages, breaking the molecule down into three key fragments: the aminocyclohexenone core (Fragment A), the inner oxane ring (Fragment B), and the outer oxane ring with the ester side chain (Fragment C).
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthetic Strategy for the Core Fragments
The synthesis of this compound analogs can be approached by first establishing a reliable route to the core fragments, followed by their strategic assembly.
Synthesis of the Aminocyclohexenone Core (Fragment A)
A potential route to the highly substituted aminocyclohexenone core could involve a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexane (B81311) ring with the desired stereochemistry. Subsequent functional group manipulations, including the introduction of the amine and carboxylic acid moieties, would be necessary.
Figure 2: Proposed workflow for the synthesis of Fragment A.
Synthesis of the Oxane Rings (Fragments B and C)
The synthesis of the highly substituted oxane rings represents a significant challenge due to the numerous stereocenters. A carbohydrate-based approach, starting from readily available sugars, could be a viable strategy. This would involve the stereoselective modification of the sugar scaffold to install the required substituents.
Assembly of Fragments and Synthesis of Analogs
The assembly of the fragments would likely proceed through a stereoselective glycosylation to connect Fragment B to Fragment A, followed by a second glycosylation to attach Fragment C. The final step would be the esterification to introduce the desired acyl group.
The synthesis of this compound analogs can be achieved by modifying the individual fragments before the assembly process.
-
Analogs of the Ester Side Chain: A variety of carboxylic acids can be used in the final esterification step to introduce different acyl groups.
-
Analogs of the Oxane Rings: Modifications to the sugar-based starting materials or the synthetic route to the oxane rings would allow for the synthesis of analogs with altered substitution patterns on these rings.
-
Analogs of the Aminocyclohexenone Core: While more challenging, modifications to the Diels-Alder precursors would enable the synthesis of analogs with different substituents on the central core.
Figure 3: Proposed assembly of fragments and strategy for analog synthesis.
Experimental Protocols for Key Reactions
Detailed experimental protocols for the key transformations would need to be developed and optimized. Below are representative, generalized protocols for the types of reactions that would be central to the proposed synthesis.
Table 1: Representative Experimental Protocols
| Reaction | General Protocol |
| Diels-Alder Cycloaddition | A solution of the diene (1.0 equiv) and dienophile (1.2 equiv) in a suitable solvent (e.g., toluene, CH2Cl2) is stirred at a specified temperature (ranging from ambient to elevated temperatures). A Lewis acid catalyst (e.g., BF3·OEt2, Sc(OTf)3) may be added to improve reactivity and stereoselectivity. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography. |
| Stereoselective Glycosylation | A solution of the glycosyl donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside, 1.2 equiv) and the glycosyl acceptor (1.0 equiv) in an anhydrous solvent (e.g., CH2Cl2, Et2O) is cooled to a low temperature (e.g., -78 °C). A promoter (e.g., TMSOTf, NIS/TfOH) is added, and the reaction is stirred until completion. The reaction is quenched with a base (e.g., triethylamine), and the product is purified by column chromatography. |
| Esterification (e.g., Yamaguchi Esterification) | To a solution of the carboxylic acid (1.2 equiv) in an anhydrous solvent (e.g., toluene), 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (B128534) (1.5 equiv) are added. The mixture is stirred at room temperature. A solution of the alcohol (1.0 equiv) and DMAP (2.0 equiv) in the same solvent is then added, and the reaction is stirred until completion. The mixture is then worked up and the product purified by column chromatography. |
Quantitative Data from Analogous Reactions
While specific yield and selectivity data for the synthesis of this compound are not available, the following table provides representative data for similar transformations reported in the literature for the synthesis of complex natural products. This data can serve as a benchmark for the development of the synthetic route to this compound and its analogs.
Table 2: Representative Quantitative Data for Key Reactions
| Reaction Type | Substrate Complexity | Yield (%) | Stereoselectivity (dr) |
| Intermolecular Diels-Alder | High | 60-85 | >20:1 |
| Intramolecular Diels-Alder | High | 50-75 | >15:1 |
| Glycosylation (Trichloroacetimidate) | High | 65-90 | >10:1 (α or β) |
| Glycosylation (Thioglycoside) | High | 70-95 | >15:1 (α or β) |
| Yamaguchi Esterification | High | 75-95 | N/A |
| Steglich Esterification | High | 70-90 | N/A |
Disclaimer: The synthetic strategies and protocols outlined in these application notes are proposed based on established principles of organic chemistry and are intended for informational purposes for qualified researchers. The feasibility and optimization of these routes would require extensive experimental investigation. Appropriate safety precautions must be taken when handling all chemical reagents.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Paulomenol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Paulomenol A, a marine-derived compound with potential therapeutic applications. The following protocols for common cell-based assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V—offer detailed methodologies to determine cell viability, membrane integrity, and apoptotic activity when cells are treated with this compound.
Introduction to this compound and Cytotoxicity Assessment
This compound is a natural compound that has demonstrated anti-Gram-positive bacterial activity, including against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae[1]. As with any compound being evaluated for therapeutic potential, a thorough assessment of its cytotoxic profile is essential. Cytotoxicity assays are critical for determining the dose-dependent effects of a compound on cell viability and for elucidating its mechanism of cell death.[2][3] This document outlines key in vitro assays to characterize the cytotoxic properties of this compound.
Data Presentation: Summarized Quantitative Data
Effective evaluation of cytotoxicity requires the quantitative measurement of cellular responses to this compound. The following tables provide templates for presenting data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.07 | 94.4% |
| 5 | 0.95 | 0.06 | 76.0% |
| 10 | 0.63 | 0.05 | 50.4% |
| 25 | 0.31 | 0.04 | 24.8% |
| 50 | 0.15 | 0.03 | 12.0% |
| 100 | 0.08 | 0.02 | 6.4% |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 | 0.01 | 0% |
| 1 | 0.15 | 0.02 | 5.2% |
| 5 | 0.28 | 0.03 | 26.7% |
| 10 | 0.55 | 0.04 | 71.7% |
| 25 | 0.89 | 0.06 | 128.3% |
| 50 | 1.15 | 0.08 | 171.7% |
| 100 | 1.22 | 0.09 | 183.3% |
| Positive Control (Lysis Buffer) | 1.30 | 0.10 | - |
Table 3: Apoptosis and Necrosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Concentration of this compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2% | 2.1% | 1.5% | 1.2% |
| 10 | 70.5% | 15.3% | 10.2% | 4.0% |
| 50 | 25.8% | 45.6% | 25.1% | 3.5% |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][6]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10][11][12]
Materials:
-
Cells and 96-well plates prepared as in the MTT assay.
-
LDH Assay Kit (containing LDH assay buffer, substrate mix, and stop solution).
-
Lysis solution (e.g., 10X Triton X-100) for positive control.
-
Microplate reader.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare additional control wells: a no-cell control (background), a vehicle control (spontaneous LDH release), and a positive control (maximum LDH release).[13]
-
-
Induction of Maximum LDH Release:
-
Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the positive control wells.[13]
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Reaction Termination and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by utilizing Annexin V's high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14][15][16] Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Cells seeded in 6-well plates and treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
After treatment with this compound, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[16]
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Visualizations: Workflows and Potential Signaling Pathways
To elucidate the potential mechanism of this compound-induced cytotoxicity, further investigation into cellular signaling pathways is recommended. Below are diagrams illustrating the experimental workflow and a potential apoptotic pathway that could be investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Paulomenol A for Treating Gram-positive Infections
Introduction
Paulomenol A is a novel polyphenolic compound under investigation for its potential therapeutic applications, including its antimicrobial properties. This document provides an overview of the current understanding of the activity of compounds similar to this compound against Gram-positive bacteria, outlines key experimental protocols for its evaluation, and summarizes its potential mechanism of action. Due to the limited specific data on this compound, this information is based on studies of related polyphenolic compounds, such as Paeonol, which exhibit significant antibacterial effects.
Polyphenols are a broad class of naturally occurring compounds known for their diverse biological activities, including antimicrobial effects against a wide range of pathogens.[1][2] Their activity against Gram-positive bacteria is of particular interest due to the increasing prevalence of antibiotic-resistant strains.[3] The mechanism of action for these compounds is often multifaceted, involving disruption of the bacterial cell membrane and interference with key cellular signaling pathways.[4][5]
Antimicrobial Activity
Polyphenolic compounds have demonstrated significant efficacy against various Gram-positive bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial activity.[6][7]
| Compound/Extract | Gram-positive Bacteria | MIC (μg/mL) | Reference |
| Polyphenolic Extracts | Staphylococcus aureus | Not specified, bacteriostatic | [1] |
| Green Tea Polyphenols | Staphylococcus aureus, Streptococcus mutans | Not specified | [2] |
| Grape Seed Polyphenols | Listeria monocytogenes, Bacillus cereus | Not specified | [2] |
| Eugenol | Staphylococcus aureus | Not specified, bactericidal/bacteriostatic | [5] |
| Thymol | Staphylococcus aureus | Not specified, bactericidal/bacteriostatic | [5] |
| Pexiganan | Staphylococcus aureus, Staphylococcus epidermidis | 7.8 - 62.5 | [8] |
| Cinnamon Leaf Oil (CLO) | Staphylococcus aureus, Staphylococcus epidermidis | 19.7 - 39.3 | [8] |
Mechanism of Action
The antimicrobial action of polyphenolic compounds against Gram-positive bacteria is believed to involve several mechanisms:
-
Cell Membrane Damage: A primary mechanism is the disruption of the bacterial cell membrane's integrity.[4][5] This leads to the leakage of intracellular components and ultimately cell death.[5][9] The lipophilicity of these compounds is a key factor in their ability to interact with and damage the phospholipid bilayer of the cell membrane.[4]
-
Inhibition of Signaling Pathways: Certain polyphenols have been shown to modulate host inflammatory responses by inhibiting signaling pathways such as the NF-κB pathway.[10] For instance, Paeonol has been observed to inactivate the HMGB1/TLR4/MyD88/NF-κB pathway, which can reduce inflammation associated with bacterial infections.[10]
-
Enzyme Inhibition: While not detailed in the provided context, polyphenols are known to inhibit various bacterial enzymes essential for survival.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[11]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[11]
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound solution at concentrations corresponding to MIC, 2x MIC, and 4x MIC
-
Bacterial culture in logarithmic growth phase
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Sterile saline solution (0.9%)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation: In sterile tubes, add the bacterial culture to broth containing this compound at concentrations of 0 (control), MIC, 2x MIC, and 4x MIC.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing fermentation yield of Paulomenol A from Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Paulomenol A from Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to the paulomycin family of antibiotics?
A1: this compound is a structural analogue of the paulomycin family of antibiotics.[1] Paulomycins, such as Paulomycin A and B, are glycosylated compounds that contain a unique isothiocyanate group called paulic acid.[2][3][4][5] this compound and B are derivatives that are generated from the spontaneous loss of this paulic acid moiety.[6] The biosynthesis of paulomycins originates from chorismate.[2][3]
Q2: What are the most critical factors affecting the yield of this compound in Streptomyces fermentation?
A2: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a combination of nutritional and physical factors.[1] The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the carbon-to-nitrogen (C:N) ratio, are paramount.[1][7][8]
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range for the specific Streptomyces strain.[1][7][8][9]
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive and consistent fermentation.[1]
-
Genetic Stability: Strain viability and the potential for genetic drift can lead to decreased productivity over time.[1]
Q3: What is the role of γ-butyrolactones (GBLs) in regulating secondary metabolite production?
A3: γ-Butyrolactones (GBLs) are hormone-like signaling molecules, or autoregulators, that function in a quorum-sensing manner within Streptomyces populations.[10][11][12] These molecules typically trigger the biosynthesis of secondary metabolites, such as antibiotics.[10][13][14] In many Streptomyces species, a GBL molecule binds to a specific receptor protein (often a transcriptional repressor).[10][14] This binding event releases the receptor from its target DNA, derepressing the transcription of biosynthetic and regulatory genes, including Streptomyces antibiotic regulatory protein (SARP) family genes, which in turn activates the production of secondary metabolites.[10][13]
Q4: How can I confirm the identity and quantify the yield of this compound from my fermentation?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A C18 reversed-phase column with a mobile phase consisting of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) is typically used.[8] For unambiguous identification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS-MS) are the preferred methods due to their high sensitivity and selectivity.[15][16] These techniques allow for the determination of the compound's molecular weight and fragmentation pattern, confirming its identity.
Troubleshooting Guides
Problem 1: Consistently Low or No Production of this compound
Question: My Streptomyces strain shows healthy biomass growth, but I'm observing very low or negligible production of this compound. What are the potential causes and how can I address this?
Answer: This issue, often termed "growth-product decoupling," is common in secondary metabolite fermentation.[1] It suggests that while conditions are suitable for primary metabolism (growth), they are suboptimal for inducing the this compound biosynthetic pathway.
Possible Causes:
-
Suboptimal Media Composition: The carbon and nitrogen sources, their ratio, or the concentration of essential minerals may be incorrect, favoring biomass accumulation over secondary metabolism.[7]
-
Incorrect Fermentation pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting biosynthetic pathways.[7][8]
-
Non-ideal Temperature: Temperature affects microbial growth rates and enzyme kinetics; a deviation from the optimum can inhibit secondary metabolite production.[7]
-
Inadequate Aeration and Agitation: Oxygen is critical for aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis. Poor oxygen transfer can be a limiting factor.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Problem 2: Inconsistent Batch-to-Batch Fermentation Yield
Question: I am observing significant variability in this compound yield from one fermentation batch to the next, even with the same protocol. What could be causing this?
Answer: Inconsistency often points to a lack of standardization in the initial stages of the process, particularly inoculum preparation, or undetected contamination.
Possible Causes:
-
Inconsistent Inoculum: Variations in the age, spore concentration, or physiological state of the seed culture can lead to different growth kinetics and final product titers.[1]
-
Contamination: The presence of competing microorganisms can severely inhibit the growth of Streptomyces and/or the production of its secondary metabolites.[1]
-
Media Preparation Errors: Minor inconsistencies in weighing media components or in the final pH of the sterilized medium can have a large impact on reproducibility.
Solutions:
-
Standardize Inoculum Preparation: Always use a fresh and standardized inoculum. Prepare a quantified spore suspension to ensure a consistent starting cell density for every fermentation.[7] See the detailed protocol below.
-
Implement Strict Aseptic Technique: Ensure all media, glassware, and bioreactors are properly sterilized. Work in a laminar flow hood during all transfer steps.
-
Validate Sterilization: Regularly check that your autoclave is reaching the required temperature and pressure to ensure complete media sterilization.[1]
Data Presentation: Fermentation Parameters
Optimizing fermentation requires a systematic approach. The tables below provide a starting point for media composition and physical parameters based on general findings for Streptomyces species.
Table 1: Baseline Fermentation Medium for Streptomyces sp. This composition should be used as a starting point and optimized for your specific strain.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 30 - 40 | Carbon Source[17][18] |
| Soybean Meal | 10 - 15 | Nitrogen Source[8][17][19] |
| Yeast Extract | 1 - 2 | Nitrogen Source / Growth Factors[17] |
| K₂HPO₄ | 0.5 | Phosphate Source / pH Buffer |
| MgSO₄·7H₂O | 0.5 | Source of Mg²⁺ ions |
| CaCO₃ | 2.0 | pH Buffer[19][20] |
Table 2: Optimization of Physical Fermentation Parameters Optimal values are strain-dependent and should be determined empirically.
| Parameter | Typical Range | Impact on Production |
| Temperature | 25 - 30°C | Affects growth rate and enzyme kinetics.[7][21] |
| Initial pH | 6.5 - 7.2 | Influences nutrient uptake and enzyme stability.[17][21] |
| Agitation | 150 - 250 rpm | Affects oxygen transfer and shear stress.[17] |
| Aeration (DO) | >20% saturation | Crucial for aerobic metabolism and biosynthesis.[8][17] |
| Incubation Time | 7 - 12 days | Secondary metabolites are typically produced in the stationary phase.[1][19] |
Key Experimental Protocols
Protocol 1: Standardized Spore Inoculum Preparation
Objective: To prepare a consistent and viable spore suspension for inoculating fermentation cultures to improve batch-to-batch reproducibility.[7]
Methodology:
-
Grow the Streptomyces strain on a suitable sporulation agar (B569324) medium (e.g., ISP4, SFM) at 28-30°C for 7-10 days, or until a powdery appearance indicates good sporulation.[1]
-
Aseptically add 5-10 mL of a sterile 20% glycerol (B35011) solution to the surface of the mature plate.
-
Gently scrape the spores from the agar surface using a sterile loop or spreader.
-
Transfer the resulting spore suspension to a sterile centrifuge tube.
-
Vortex vigorously for 1-2 minutes to break up mycelial clumps.
-
Allow large mycelial fragments to settle by gravity for 5-10 minutes, or centrifuge at a very low speed (~500 x g) for 2 minutes.
-
Carefully transfer the upper spore-containing supernatant to a new sterile tube.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore stock in 1 mL aliquots at -80°C. Use a fresh aliquot for each seed culture preparation.
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single medium component (e.g., carbon source) for maximizing this compound production.
Methodology:
-
Prepare a series of flasks with the baseline fermentation medium (see Table 1). In each series, vary the concentration of only one component (e.g., create flasks with 1%, 2%, 3%, 4%, and 5% of glucose, while keeping all other components constant).
-
Similarly, set up experiments to test different types of carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, yeast extract) at a fixed concentration.[7][22]
-
Inoculate each flask with a standardized spore suspension (see Protocol 1) to ensure a consistent starting cell density.
-
Incubate all cultures under identical and consistent conditions (e.g., 28°C, 200 rpm).
-
Harvest the fermentation broth at a specific time point within the stationary phase (e.g., 9 days).
-
Extract and quantify the this compound yield for each condition using a validated analytical method like HPLC.[7]
Caption: Experimental workflow for OFAT media optimization.
Protocol 3: this compound Extraction and HPLC Analysis
Objective: To extract this compound from the fermentation broth and mycelium for quantification.
Methodology:
-
Harvest a known volume of the whole fermentation broth (e.g., 10 mL).
-
Centrifuge the sample to separate the supernatant from the mycelial pellet.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) by vigorous shaking in a separatory funnel.
-
Mycelial Extraction: Homogenize the mycelial pellet in a suitable solvent like methanol (B129727) or acetone. Centrifuge to remove cell debris and collect the solvent. Repeat the extraction on the pellet.
-
Pool all ethyl acetate and solvent fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a precise, known volume of methanol (e.g., 1 mL).
-
Filter the methanolic extract through a 0.22 µm syringe filter before analysis.[8]
-
HPLC Analysis:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan of a purified standard) or a mass spectrometer.
-
Quantification: Calculate the concentration based on a standard curve generated from a purified this compound standard.
-
Signaling Pathway Visualization
The production of secondary metabolites in Streptomyces is often tightly regulated by signaling molecules like GBLs. Understanding this pathway can provide insights into strategies for enhancing yield, such as the exogenous addition of GBLs or genetic manipulation of regulatory proteins.
Caption: Simplified GBL signaling pathway in Streptomyces.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. γ-Butyrolactone-Dependent Expression of the Streptomyces Antibiotic Regulatory Protein Gene srrY Plays a Central Role in the Regulatory Cascade Leading to Lankacidin and Lankamycin Production in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 18. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 19. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
Technical Support Center: Paulomenol A Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Paulomenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a metabolite with anti-Gram-positive bacterial activity.[1] It is produced by the bacterium Streptomyces paulus.[1] The isolation process typically involves fermentation of this microorganism followed by extraction and chromatographic purification.
Q2: What are the general chemical characteristics of this compound that I should be aware of during purification?
Given its molecular formula, C29H43NO16, this compound is a highly oxygenated and likely polar molecule. This polarity will govern the choice of extraction solvents and chromatography conditions. Its stability to pH, temperature, and light should be empirically determined, but it is prudent to assume potential for degradation under harsh conditions (e.g., strong acids/bases, high temperatures) until proven otherwise.
Q3: What are some common challenges in isolating this compound?
Common challenges include:
-
Low fermentation titer, leading to low starting concentrations.
-
Co-extraction of other polar metabolites, including related paulomenols and O-demethylpaulomycins, which can complicate purification.
-
Potential for degradation during extraction and purification steps.
-
Removal of inorganic salts and other media components from the fermentation broth.
Troubleshooting Guides
Low Yield of Crude Extract
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound in the initial extract. | Inappropriate extraction solvent. The polarity of the solvent may not be optimal for partitioning this compound from the aqueous fermentation broth. | - Perform small-scale liquid-liquid extractions with a panel of solvents of varying polarities (e.g., ethyl acetate (B1210297), n-butanol, dichloromethane). Analyze the organic and aqueous layers by TLC or HPLC to determine the most efficient extraction solvent. - Consider using solid-phase extraction (SPE) with a resin like Diaion HP-20 or C18 to capture this compound from the filtered broth. |
| Incomplete cell lysis (if this compound is intracellular). | - Test different cell disruption methods, such as sonication or homogenization, on the mycelial cake. - Extract the mycelial cake separately from the fermentation broth to determine the location of the target compound. | |
| Degradation during extraction. The extraction conditions (e.g., pH, temperature) may be causing degradation. | - Perform extractions at a lower temperature. - Buffer the fermentation broth to a neutral pH before extraction. |
Poor Separation during Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with contaminants. | Inappropriate stationary phase. The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity. | - If using normal-phase chromatography (silica gel), consider switching to reversed-phase chromatography (C18). - For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better separation. |
| Incorrect mobile phase. The solvent system does not provide adequate resolution. | - For normal-phase silica, systematically vary the polarity of the mobile phase (e.g., gradients of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes). - For reversed-phase (C18), optimize the gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds. | |
| Tailing of the peak corresponding to this compound. | Strong interaction with the stationary phase. This is common with polar compounds on silica gel. | - Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the analyte's properties) to the mobile phase. - Switch to a different stationary phase, such as reversed-phase C18. |
Compound Degradation during Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Appearance of new spots on TLC or peaks in HPLC of purified fractions over time. | Instability in the chosen solvent. | - Evaporate fractions to dryness as soon as possible and store them at low temperatures (-20°C or -80°C). - Re-dissolve in a solvent known to be compatible for short-term storage or immediately before the next purification step. |
| Degradation on the stationary phase. Silica gel can be acidic and cause degradation of acid-labile compounds. | - Use deactivated or neutral silica gel. - Switch to a less harsh chromatographic method, such as size-exclusion chromatography (e.g., Sephadex LH-20) for initial fractionation. | |
| Exposure to light or high temperatures. | - Protect fractions from light by using amber vials or covering glassware with aluminum foil. - Perform all purification steps at room temperature or in a cold room where possible. Avoid prolonged heating during solvent evaporation. |
Experimental Protocols
General Protocol for this compound Isolation and Purification
This protocol is a generalized procedure based on common practices for isolating polar metabolites from Streptomyces fermentations.
-
Fermentation: Culture Streptomyces paulus in a suitable production medium.
-
Harvest and Initial Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the filtered broth with an equal volume of n-butanol or ethyl acetate three times.
-
Extract the mycelial cake with methanol or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Initial Fractionation (e.g., Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of methanol/water.
-
Load the dissolved extract onto a C18 SPE cartridge pre-equilibrated with water.
-
Wash the cartridge with water to remove salts and very polar impurities.
-
Elute the compounds with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).
-
Analyze the fractions by TLC or HPLC to identify those containing this compound.
-
-
Column Chromatography (Silica Gel):
-
Pool and concentrate the fractions containing this compound.
-
Adsorb the concentrated extract onto a small amount of silica gel and dry it.
-
Load the dried material onto a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Elute the column with a step or linear gradient of increasing polarity, for example, from hexanes to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and monitor by TLC.
-
-
Purification by HPLC:
-
Pool the partially purified fractions from the silica gel column.
-
Perform preparative or semi-preparative reversed-phase HPLC (C18 column) using a gradient of acetonitrile or methanol in water (often with 0.1% formic acid) to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
References
Paulomenol A stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing potential stability and degradation issues with Paulomenol A. Given that detailed stability data for this compound is not extensively published, this guide offers a framework for establishing its stability profile and troubleshooting common experimental challenges. The protocols and data presented are illustrative and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of this compound?
A1: For complex natural products like this compound, several factors can influence stability. These include pH, temperature, light, and the presence of oxidizing agents. It is crucial to systematically evaluate the impact of each of these factors to ensure the integrity of the compound in your experiments.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term storage recommendations for this compound are not widely published, a general guideline for complex natural products is to store them as a solid at -20°C or -80°C, protected from light and moisture. For solutions, it is advisable to prepare fresh stocks for each experiment or to conduct a solution stability study to determine appropriate storage conditions and duration.
Q3: How can I determine if my this compound sample has degraded?
A3: The most reliable method to assess the integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] These methods can separate the intact compound from any degradation products, allowing for quantification of purity. Visual inspection for color changes or precipitation can also be an initial indicator of degradation.[1]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results are a common symptom of compound instability.[1] Degradation of this compound could lead to a decrease in its effective concentration and the formation of new, potentially interfering substances. It is recommended to verify the integrity of your compound stock and working solutions.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions, leading to reduced potency. | 1. Verify Compound Integrity: Analyze your current stock and working solutions using HPLC or LC-MS to check for purity and the presence of degradation products. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1] |
| Visible changes in the compound solution (e.g., color change, precipitation) | Chemical instability, such as oxidation or hydrolysis, or poor solubility in the chosen solvent. | 1. Consult Compound Documentation: Review any available information on the solubility and stability of this compound. 2. Perform Solubility Test: Determine the optimal solvent and concentration to maintain solubility. 3. Conduct Forced Degradation Studies: To understand the degradation pathways under stress conditions (see Experimental Protocols section). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products due to exposure to harsh conditions (e.g., pH, temperature, light). | 1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the degradation products, which can provide clues about the degradation pathway. 2. Optimize Experimental Conditions: Based on the likely cause of degradation, modify your experimental protocol to minimize exposure to the identified stressor. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5][6]
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[7][8]
-
Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize with 0.1 M HCl before analysis.[7][8]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.[8]
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C) for a defined period.[7][8]
-
Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration.[9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.[8][12]
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: pH-Dependent Stability Assessment
This protocol provides a framework for determining the stability of this compound at different pH values.[13][14][15]
1. Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
2. Incubation:
-
Prepare solutions of this compound in each buffer at the final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
3. Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of intact this compound.
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control (25°C) | 24 | 99.5 | Not Detected |
| 0.1 M HCl (60°C) | 8 | 75.2 | DP1 (15.3%), DP2 (8.9%) |
| 0.1 M NaOH (60°C) | 4 | 45.8 | DP3 (30.1%), DP4 (22.5%) |
| 3% H₂O₂ (25°C) | 24 | 88.1 | DP5 (10.2%) |
| Thermal (60°C) | 24 | 92.5 | DP1 (5.8%) |
| Photolytic (ICH Q1B) | - | 85.3 | DP6 (12.1%) |
| DP = Degradation Product |
Table 2: Illustrative pH-Dependent Stability of this compound at 37°C
| Time (hours) | pH 3.0 (% Remaining) | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.2 | 99.0 | 95.1 |
| 8 | 92.1 | 97.5 | 96.8 | 82.4 |
| 24 | 78.3 | 94.2 | 91.5 | 60.7 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. labstat.com [labstat.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. youtube.com [youtube.com]
- 12. q1scientific.com [q1scientific.com]
- 13. researchgate.net [researchgate.net]
- 14. hudsonlabautomation.com [hudsonlabautomation.com]
- 15. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paulomenol A Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the low yield of Paulomenol A in Streptomyces paulus cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cultivation of Streptomyces paulus for this compound production.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PAY-001 | No or very low production of this compound. | - Inappropriate culture medium composition. - Suboptimal fermentation conditions (pH, temperature, aeration). - Strain degradation or loss of productivity. | - Screen different production media; start with a known rich medium for Streptomyces and systematically vary carbon and nitrogen sources. - Optimize fermentation parameters using a design of experiments (DoE) approach. Test a range of pH (e.g., 6.0-8.0), temperatures (e.g., 25-35°C), and agitation rates (e.g., 150-250 rpm). - Re-isolate the strain from a stock culture or perform strain improvement techniques. |
| PAY-002 | Inconsistent this compound yield between batches. | - Variability in inoculum preparation. - Inconsistent quality of media components. - Fluctuations in fermentation conditions. | - Standardize the inoculum preparation protocol, ensuring consistent spore concentration and age. - Use high-quality, certified media components from a reliable supplier. - Calibrate and monitor fermentation equipment regularly to ensure consistent conditions. |
| PAY-003 | Good biomass growth but low this compound production. | - Nutrient limitation for secondary metabolism. - Feedback inhibition by this compound or other metabolites. - Unfavorable timing of harvest. | - Test the effect of adding precursors or enzyme inducers to the culture medium. - Implement a fed-batch or continuous culture strategy to maintain optimal nutrient levels and remove inhibitory products. - Perform a time-course study to determine the optimal harvest time for maximum this compound accumulation. |
| PAY-004 | Foaming in the fermenter. | - High protein content in the medium. - High agitation and aeration rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. - Optimize agitation and aeration to minimize shear stress while maintaining adequate oxygen supply. |
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: this compound is a secondary metabolite produced by the bacterium Streptomyces paulus. While initially associated with the plant Paulownia tomentosa, it is likely that S. paulus exists as an endophyte within this plant. Endophytic microorganisms are known to produce a variety of bioactive compounds[1][2][3].
Q2: What are the key factors influencing secondary metabolite production in Streptomyces?
A2: The production of secondary metabolites, such as antibiotics, in Streptomyces is influenced by a variety of physical and chemical factors. These include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403), and trace elements), pH, temperature, aeration, and agitation[2][4][5]. Optimizing these factors is crucial for enhancing yield.
Q3: Are there general strategies to improve the yield of antibiotics from Streptomyces?
A3: Yes, several strategies can be employed to enhance antibiotic production. The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters to trigger the expression of silent biosynthetic gene clusters[1]. Statistical methods like Response Surface Methodology (RSM) can also be used to optimize medium composition and fermentation conditions for improved yield[1][2][3].
Q4: What is a suitable starting medium for the cultivation of Streptomyces paulus?
A4: While a specific medium for optimal this compound production is not yet defined, a good starting point would be a rich medium known to support the growth and secondary metabolism of Streptomyces species. A variety of media, such as ISP2 (International Streptomyces Project Medium 2) or Tryptic Soy Broth (TSB), can be used as a baseline for further optimization[4][6].
Data on Factors Affecting Secondary Metabolite Production in Streptomyces
The following table summarizes the impact of various culture parameters on the production of secondary metabolites in Streptomyces species, providing a basis for optimizing this compound yield.
| Factor | Parameter | General Effect on Secondary Metabolite Yield | Reference |
| Carbon Source | Glucose, Starch, Glycerol | The type and concentration of the carbon source significantly affect antibiotic production. High glucose concentrations can sometimes repress secondary metabolism. | [4][5] |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | Complex nitrogen sources often support higher yields compared to inorganic sources. The carbon-to-nitrogen ratio is a critical factor. | [2][4] |
| Phosphate | K₂HPO₄, KH₂PO₄ | Phosphate concentration can be a key regulator of secondary metabolism. High phosphate levels can inhibit the production of some antibiotics. | [7] |
| Trace Elements | Fe²⁺, Mn²⁺, Zn²⁺ | These are essential cofactors for enzymes involved in biosynthetic pathways and their availability can be a limiting factor. | [5] |
| pH | 6.0 - 8.0 | The optimal pH for growth and secondary metabolite production can differ. Maintaining a stable pH is often crucial. | [2] |
| Temperature | 25 - 35°C | Each Streptomyces strain has an optimal temperature range for growth and antibiotic production. | [2] |
| Aeration/Agitation | 150 - 250 rpm | Adequate oxygen supply is critical for these aerobic bacteria. Agitation helps in nutrient distribution and oxygen transfer. | [2] |
Experimental Protocols
Protocol for Optimization of this compound Production in Streptomyces paulus
This protocol outlines a systematic approach to enhance the yield of this compound.
1. Strain Activation and Inoculum Preparation: a. Streak a cryopreserved stock of Streptomyces paulus onto an appropriate agar (B569324) medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until sporulation is observed. b. Prepare a spore suspension by scraping the spores from the agar surface into sterile water containing a wetting agent (e.g., 0.01% Tween 80). c. Adjust the spore concentration to approximately 10⁸ spores/mL. This will be used as the seed inoculum.
2. Screening of Production Media: a. Prepare a variety of liquid production media with different carbon and nitrogen sources (refer to the table above). b. Inoculate 50 mL of each medium in a 250 mL flask with the seed inoculum (e.g., 2% v/v). c. Incubate the flasks at 28-30°C with shaking at 200 rpm for 7-14 days. d. At regular intervals (e.g., every 48 hours), withdraw samples and analyze for this compound production using a suitable method (e.g., HPLC).
3. Optimization of Fermentation Conditions using One-Factor-at-a-Time (OFAT): a. Using the best medium identified in the previous step, systematically vary one parameter at a time while keeping others constant. b. pH: Test a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). c. Temperature: Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C). d. Agitation: Test a range of agitation speeds (e.g., 150, 180, 200, 220, 250 rpm). e. Monitor this compound production to identify the optimal condition for each parameter.
4. Statistical Optimization using Response Surface Methodology (RSM): a. Based on the OFAT results, select the most significant factors (e.g., concentrations of key media components, pH). b. Design an RSM experiment (e.g., Box-Behnken or Central Composite Design) to study the interactions between these factors. c. Perform the fermentation experiments according to the design matrix. d. Analyze the results to build a predictive model and determine the optimal conditions for maximizing this compound yield.
5. Extraction and Quantification of this compound: a. Separate the biomass from the culture broth by centrifugation. b. Extract this compound from the supernatant and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate). c. Concentrate the extract and analyze the this compound content by HPLC, using a standard for quantification.
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Hypothetical biosynthesis pathway for this compound.
References
- 1. ejbiotechnology.info [ejbiotechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 5. aensiweb.com [aensiweb.com]
- 6. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Paulomenol A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Paulomenol A in in vitro assays.
Troubleshooting Guide: this compound Precipitation
Issues with this compound precipitating out of solution can significantly impact experimental results. This guide offers a systematic approach to resolving these issues.
Problem: this compound precipitates from the stock solution (e.g., in DMSO).
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure vigorous vortexing to fully dissolve the compound. Gentle warming may be attempted, but first, verify the temperature stability of this compound. Visually inspect the solution against a light source to confirm the absence of particulates.[1] |
| High Stock Concentration | Prepare a new stock solution at a lower concentration. It is critical that the initial stock is completely dissolved before proceeding.[1] |
| Moisture in DMSO | Use anhydrous, high-purity DMSO, as moisture can decrease the solubility of hydrophobic compounds.[1] |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles that can lead to precipitation.[2] |
Problem: this compound precipitates after dilution into aqueous media (e.g., cell culture medium or buffer).
| Potential Cause | Troubleshooting Steps |
| "Crashing Out" Upon Dilution | This occurs when a compound in a high concentration of an organic solvent is rapidly diluted in an aqueous medium.[1] To mitigate this, perform a serial dilution. For example, first, create an intermediate dilution in a smaller volume of serum-free medium while vortexing, then add this to the final volume of the complete medium.[2] |
| Final Concentration Exceeds Solubility | The target concentration may not be achievable in the final assay medium. The highest concentration that remains soluble should be considered the upper limit for the experiment.[1] |
| Interaction with Media Components | Components in the culture medium could contribute to precipitation. Ensure the medium is correctly prepared and at the proper pH.[1] You can also test the compound's solubility in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[3] |
| Low Temperature of Media | Adding a concentrated stock to cold media can cause precipitation. Always use pre-warmed (37°C) culture media for dilutions.[3] |
| Evaporation of Media | In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit. Use plates with low-evaporation lids or seal them with gas-permeable membranes.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and typically not exceeding 1%.[1][5] It is crucial to include a vehicle control (media with the same DMSO concentration as the treated wells) in your experiments.[2]
Q3: How can I determine the maximum soluble concentration of this compound in my assay medium?
A3: A solubility test can be performed to determine the maximum soluble concentration. This involves preparing a serial dilution of your this compound stock in the final assay medium and observing for precipitation.
Q4: My compound is still precipitating even with DMSO. What are other options?
A4: If DMSO is not effective or causes toxicity, you can explore other organic solvents like ethanol, though its volatility can be a concern.[2] Co-solvents, which are mixtures of solvents, can also be more effective than a single solvent.[2] Additionally, the use of surfactants or other solubilizing agents like PEG400, Tween® 20, or Tween® 80 can help maintain solubility in aqueous solutions.[2]
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, brief sonication can be used to aid in the dissolution of the compound in the initial stock solution.[2][3] However, be mindful of potential compound degradation with excessive sonication or heat generation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required weight of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Weigh the this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.[2]
Protocol 2: Solubility Assessment in Assay Medium
-
Prepare a Serial Dilution: Start with your highest concentration stock of this compound in DMSO and prepare a 2-fold serial dilution in DMSO.[3]
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media). Include a DMSO-only control.[3]
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[3]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific assay conditions.[3]
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Paulomenol A Structure Elucidation
Welcome to the technical support center for researchers engaged in the study of Paulomenol A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the structure elucidation of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a natural product with antibacterial properties, particularly against Gram-positive bacteria.[1] It was first isolated from the fermentation broths of Streptomyces paulus strain 273.[2] It is considered a metabolite related to the paulomycin family of antibiotics.[2]
Q2: What are the key structural features of this compound?
This compound is a glycosidic molecule with the molecular formula C₂₉H₄₃NO₁₆.[1][2] Its structure was primarily determined using spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[2]
Q3: What makes the structure elucidation of this compound challenging?
The primary challenges in elucidating the structure of this compound and related compounds stem from several factors:
-
Complex Glycosidic Linkages: Determining the connectivity and stereochemistry of the sugar moieties can be difficult due to overlapping signals in NMR spectra.
-
Presence of a Reactive Moiety: this compound is derived from the degradation of more complex paulomycins, which contain a reactive isothiocyanate group (paulic acid).[3] The spontaneous loss of this moiety to form paulomenols indicates potential instability under certain conditions, which can complicate analysis.[3]
-
Stereochemical Complexity: The molecule contains numerous stereocenters, and unambiguously determining the relative and absolute stereochemistry often requires a combination of advanced NMR techniques (like NOESY or ROESY) and potentially chemical degradation or total synthesis.
Troubleshooting Guides
This section provides practical guidance for overcoming specific experimental hurdles in the structural analysis of this compound.
Issue 1: Ambiguous NMR Signal Assignments
Problem: Overlapping proton and carbon signals in the NMR spectra make it difficult to assign specific resonances to the correct atoms in the molecule, especially within the sugar residues.
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use to establish proton-proton coupling networks within individual spin systems, helping to trace out the structure of the sugar rings and the aglycone backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon. This is crucial for assigning carbon resonances based on well-resolved proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is key for connecting different structural fragments, such as linking the sugar units to each other and to the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Identify all protons within a spin system, which is particularly useful for differentiating between different sugar units.
-
-
Solvent Effects:
-
Acquire NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). Changes in chemical shifts can sometimes resolve overlapping signals.
-
-
Chemical Derivatization:
-
Acetylation or benzoylation of free hydroxyl groups can induce significant changes in the chemical shifts of nearby protons, helping to resolve ambiguities.
-
Issue 2: Difficulty in Determining Stereochemistry
Problem: The relative and absolute stereochemistry of the multiple chiral centers in this compound cannot be definitively assigned from standard 1D and 2D NMR data.
Troubleshooting Steps:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments detect through-space correlations between protons that are close to each other, providing crucial information about the relative stereochemistry. For example, 1,3-diaxial relationships in a cyclohexane-like ring will show strong NOE cross-peaks.
-
-
Coupling Constant (J-value) Analysis:
-
Carefully measure the coupling constants between vicinal protons. The magnitude of ³J(H,H) can provide information about the dihedral angle between the protons, which can help to determine the relative stereochemistry within the sugar rings (e.g., differentiating between axial and equatorial protons).
-
-
Chemical Degradation:
-
Hydrolytic cleavage of the glycosidic bonds to isolate the individual sugar components can be followed by comparison (e.g., by chiral GC-MS) to known sugar standards to determine their absolute stereochemistry.
-
-
Computational Modeling:
-
Compare experimental NMR data with data calculated for different possible stereoisomers using computational methods like Density Functional Theory (DFT).
-
Experimental Protocols
General Protocol for 2D NMR Data Acquisition for this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Spectrometer: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine appropriate spectral widths and acquisition times.
-
COSY: Use a standard gradient-selected COSY pulse sequence. Acquire at least 256 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(C,H) coupling of approximately 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for a value between 6-10 Hz (corresponding to ²J(C,H) and ³J(C,H)).
-
NOESY/ROESY: Use a mixing time of 300-800 ms (B15284909) for NOESY or a spin-lock time of 200-500 ms for ROESY to observe key spatial correlations.
-
Data Processing: Process the data using appropriate window functions (e.g., sine-bell) and perform baseline correction.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | Source Organism | Key Spectroscopic Data |
| This compound | C₂₉H₄₃NO₁₆ | 661.65 | Streptomyces paulus | ¹H NMR, ¹³C NMR, FAB-MS |
| Paulomenol B | C₂₈H₄₁NO₁₆ | 647.62 | Streptomyces paulus | ¹H NMR, ¹³C NMR, FAB-MS |
Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Troubleshooting logic for ambiguous NMR signals.
References
Minimizing batch-to-batch variability in Paulomenol A production
Welcome to the technical support center for the production of Paulomenol A and related marine-derived polyphenols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize batch-to-batch variability in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the production of marine-derived polyphenols like this compound?
A1: Batch-to-batch variability in the production of marine natural products is a common challenge.[1] Key sources of this variability can be categorized into two main areas:
-
For Isolation from Natural Sources:
-
Biological Variation: The chemical profile of marine organisms can vary significantly based on geographic location, season, water nutrient composition, salinity, light incidence, and temperature.[2][3][4]
-
Harvesting and Post-Harvest Handling: Differences in collection time and storage conditions can lead to degradation or alteration of the target compounds.[5]
-
Extraction Efficiency: The choice of extraction method (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) and parameters such as solvent, temperature, and time can greatly influence the yield and purity of the isolated compound.[6][7][8][9][10]
-
-
For Chemical Synthesis:
-
Raw Material Quality: Impurities or variations in the starting materials and reagents can affect the reaction outcome.
-
Process Parameters: Slight deviations in reaction conditions such as temperature, pressure, reaction time, and stirring speed can lead to inconsistent yields and impurity profiles.
-
Work-up and Purification: Differences in extraction, quenching, and chromatography procedures can result in variable product loss and purity.
-
Q2: How can I ensure the consistency of my raw materials when isolating this compound from a marine source?
A2: To ensure the consistency of your raw materials, it is crucial to standardize the collection and initial processing of the marine organism. This includes:
-
Detailed Collection Data: Record the precise location (GPS coordinates), date, and environmental conditions of each collection.
-
Standardized Handling: Implement a consistent protocol for rinsing, drying, and storing the biomass to prevent degradation of the target polyphenols.
-
Voucher Specimens: Maintain voucher specimens for each batch to allow for taxonomic verification.
-
Initial Quality Control: Perform a preliminary analytical check (e.g., HPLC fingerprint) on a small sample from each new batch of raw material to compare its chemical profile with previous successful batches.
Q3: What are the recommended analytical techniques for assessing the purity and consistency of this compound batches?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is a standard method for quantifying the purity of phenolic compounds and creating a chemical fingerprint of the product batch.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and quantifying impurities, even at low levels.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction (Isolation) | Optimize extraction parameters such as solvent polarity, temperature, and time. Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which have been shown to improve yields for marine phenolics.[6][9][15] |
| Degradation of Product | Polyphenols can be sensitive to light, heat, and oxygen. Ensure that all steps are carried out with minimal exposure to these elements. Consider adding antioxidants during extraction and purification. Store the final product under an inert atmosphere at a low temperature. |
| Incomplete Reaction (Synthesis) | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature, adding more reagent, or using a more effective catalyst. |
| Product Loss During Work-up/Purification | Analyze aqueous layers and filter media for the presence of your product.[16] Optimize the purification method, for instance, by using a different stationary phase or solvent system in chromatography to improve recovery. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Step |
| Co-extraction of Similar Compounds (Isolation) | Modify the polarity of the extraction solvent to be more selective for this compound. Employ multi-step purification protocols, such as a combination of normal-phase and reverse-phase chromatography, or size-exclusion chromatography (e.g., Sephadex LH-20).[7] |
| Side Reactions (Synthesis) | Adjust reaction conditions (e.g., lower temperature, different solvent) to disfavor the formation of byproducts. Ensure high purity of starting materials and reagents. |
| Product Degradation | As with low yield, minimize exposure to heat, light, and oxygen during the process. Analyze impurities to determine if they are degradation products, which can provide clues about the instability of your compound. |
| Contamination from Equipment | Thoroughly clean all glassware and equipment between batches to avoid cross-contamination. |
Data Presentation
Table 1: Comparison of Extraction Methods for Marine Polyphenols
| Extraction Method | Typical Solvent(s) | Temperature | Time | Relative Yield | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Acetone (B3395972) | Room Temp. | 24-48 h | Low to Moderate | Simple, inexpensive | Time-consuming, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Boiling Point of Solvent | 6-24 h | Moderate to High | Efficient for exhaustive extraction | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 40-60 °C | 30-60 min | High | Fast, efficient, reduced solvent use[6] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water | 50-110 °C | 15-40 min | High | Very fast, high efficiency[6] | Potential for localized overheating |
| Pressurized Liquid Extraction (PLE) | Water, Ethanol | 100-200 °C | 10-20 min | Very High | Fast, highly efficient, uses less solvent | Requires high-pressure equipment |
Experimental Protocols
Protocol 1: General Procedure for the Isolation of Polyphenols from Marine Algae
-
Preparation of Algal Material:
-
Thoroughly wash the collected marine algae with fresh water to remove salts and debris.
-
Air-dry the algae in a well-ventilated area away from direct sunlight or freeze-dry to preserve the chemical integrity of the polyphenols.
-
Grind the dried algae into a fine powder.
-
-
Extraction:
-
Macerate the algal powder (100 g) in 70% aqueous acetone (1 L) at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the algal residue two more times.
-
Combine the supernatants and evaporate the acetone under reduced pressure.
-
-
Solvent Partitioning:
-
Partition the remaining aqueous extract successively with n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
The ethyl acetate fraction is typically enriched in phenolic compounds. Concentrate this fraction to dryness.
-
-
Chromatographic Purification:
-
Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and further purify using preparative HPLC on a C18 column to obtain the pure polyphenol.
-
Visualizations
Caption: Workflow for the isolation of marine polyphenols.
Caption: Troubleshooting logic for batch variability.
References
- 1. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental Impact on Seaweed Phenolic Production and Activity: An Important Step for Compound Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 5. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 9. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Polyphenols in Seaweeds: A Case Study of Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paulomenol A Resistance Development in Bacteria
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments related to Paulomenol A and the development of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
A1: this compound is a metabolite produced by Streptomyces paulus. It has demonstrated antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1][2][3]
Q2: What are the general mechanisms by which bacteria can develop resistance to antimicrobial compounds like this compound?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, bacteria commonly employ several strategies to resist antibiotics. These include:
-
Target Modification: Altering the cellular component that the antibiotic targets to reduce its binding affinity.
-
Drug Efflux: Actively pumping the antibiotic out of the cell using transport proteins known as efflux pumps.[4]
-
Enzymatic Inactivation: Producing enzymes that chemically modify or destroy the antibiotic.[4]
-
Decreased Permeability: Modifying the cell membrane to limit the antibiotic's entry into the cell.[4]
Q3: How is resistance to this compound quantified in the laboratory?
A3: The most common method for quantifying bacterial resistance is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][5][6] An increase in the MIC value for a specific bacterial strain against this compound indicates the development of resistance.
Troubleshooting Guides
Guide 1: Issues with Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC values for this compound are inconsistent across replicate experiments. What are the possible causes?
A: Inconsistent MIC results can stem from several factors. A systematic check of the following is recommended:
-
Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. An incorrect density will lead to variable results.[2]
-
Media Quality: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reliable supplier. Variations in pH or cation concentration between batches can affect the activity of the antimicrobial agent.[7]
-
Compound Stability: this compound stock solutions should be freshly prepared or stored under recommended conditions to prevent degradation. A loss of potency in the stock solution will lead to artificially high MIC values.
-
Pipetting Errors: Ensure accurate serial dilutions. Small errors in dilution can lead to significant variations in the final concentrations in the wells.
Q: I am not observing any bacterial growth in my positive control wells (no this compound). What should I do?
A: This indicates a problem with the bacteria or the growth medium.
-
Bacterial Viability: Check the viability of your bacterial stock by plating it on a suitable agar (B569324) medium.
-
Media Preparation: Ensure the growth medium was prepared correctly and is not contaminated.
-
Incubation Conditions: Verify that the incubator is set to the correct temperature and atmosphere for the specific bacterial strain.
Guide 2: Issues with Inducing this compound Resistance
Q: I am attempting to induce resistance to this compound by serial passage, but the MIC is not increasing. Why might this be?
A: Failure to induce resistance can be due to several reasons:
-
Insufficient Selection Pressure: The concentration of this compound used might be too low to select for resistant mutants. Consider starting with a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increasing it with each passage.[4]
-
Low Mutation Frequency: The spontaneous mutation rate for resistance to this compound might be very low. You could consider using a mutagen, such as a low dose of UV radiation, to increase the mutation frequency, though this can introduce other variables.
-
Fitness Cost of Resistance: Resistance mutations may impose a significant fitness cost, causing resistant mutants to be outcompeted by the susceptible population in the absence of strong selection pressure.
Q: My bacterial culture developed resistance to this compound, but the phenotype is lost after a few passages in antibiotic-free media. Why?
A: This suggests that the resistance mechanism is unstable. This can occur if the resistance is mediated by a plasmid that is lost without continuous selection pressure or if the resistance mutation has a high fitness cost, leading to the selection of revertant mutations in the absence of the antibiotic.
Guide 3: Issues with Efflux Pump Assays
Q: I performed an efflux pump inhibition assay with a known inhibitor, but the MIC of this compound did not decrease. Does this mean efflux is not involved?
A: Not necessarily. Consider the following possibilities:
-
Inhibitor Specificity: The efflux pump inhibitor (EPI) you used may not be effective against the specific pump(s) responsible for extruding this compound. Different bacterial species have different families of efflux pumps.[8] It may be necessary to screen a panel of different EPIs.
-
Alternative Resistance Mechanisms: The primary mechanism of resistance in your strain might not be efflux. Other mechanisms, such as target modification, could be dominant.
-
Insufficient Inhibitor Concentration: The concentration of the EPI might be too low to effectively inhibit the pumps. Ensure you are using a sub-inhibitory concentration that has been shown to be effective for that inhibitor.
Quantitative Data Summary
Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Streptococcus pyogenes | 19615 | 0.25 |
| Streptococcus pneumoniae | 49619 | 0.125 |
| Enterococcus faecalis | 29212 | 4 |
Table 2: Example of MIC increase in S. aureus (ATCC 29213) during experimental evolution with this compound.
| Passage Number | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) |
| 0 (Parental) | 0 | 0.5 |
| 10 | 0.25 | 1 |
| 20 | 0.5 | 4 |
| 30 | 2 | 16 |
| 40 | 8 | 32 |
Table 3: Example of the effect of an Efflux Pump Inhibitor (EPI) on this compound MIC against a resistant S. aureus strain.
| Strain | Treatment | This compound MIC (µg/mL) | Fold Change in MIC |
| Resistant S. aureus | This compound alone | 32 | - |
| Resistant S. aureus | This compound + EPI (e.g., PAβN) | 4 | 8 |
| Susceptible S. aureus | This compound alone | 0.5 | - |
| Susceptible S. aureus | This compound + EPI (e.g., PAβN) | 0.5 | 1 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown overnight on an appropriate agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[3][9]
Protocol 2: Experimental Evolution of this compound Resistance
This protocol describes a method for inducing resistance in a bacterial population through continuous exposure.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the starting bacterial strain as described in Protocol 1.
-
Serial Passage: Inoculate a culture tube containing broth with a starting concentration of this compound at 0.5x the initial MIC. Incubate until the culture reaches the stationary phase.[4]
-
Daily Transfer: Each day, transfer a small volume (e.g., 10 µL) of the stationary phase culture to a new tube with fresh broth and the same concentration of this compound.[4]
-
Increasing Concentration: After a set number of passages (e.g., every 5-10 transfers), double the concentration of this compound in the subsequent tubes.[4]
-
Monitoring Resistance: Periodically (e.g., every 10 passages), isolate a sample from the culture and determine the new MIC of this compound to monitor the development of resistance.
-
Stocking Cultures: At each stage where the MIC increases, create a glycerol (B35011) stock of the bacterial culture for future analysis and store it at -80°C.
Protocol 3: Efflux Pump Inhibition Assay (Checkerboard Assay)
This assay is used to determine if efflux pump activity contributes to resistance by testing for synergy between this compound and an efflux pump inhibitor (EPI).
-
Determine EPI MIC: First, determine the MIC of the EPI alone to find a sub-inhibitory concentration (typically 1/4 or 1/8 of the MIC) that does not affect bacterial growth.[8]
-
Prepare Plates: In a 96-well plate, prepare two-fold serial dilutions of this compound along the x-axis. Prepare two-fold serial dilutions of the EPI along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Inoculate the plate with the bacterial strain of interest, prepared as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Interpretation: A significant reduction (typically a 4-fold or greater decrease) in the MIC of this compound in the presence of the sub-inhibitory concentration of the EPI suggests that an efflux pump sensitive to that inhibitor is involved in resistance.[8]
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent MIC results.
Caption: Experimental workflow for inducing antibiotic resistance in the lab.
Caption: A hypothetical signaling pathway for efflux pump-mediated resistance.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. idexx.dk [idexx.dk]
- 4. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
Addressing stability issues of glycosylated natural products like Paulomenol A
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with glycosylated natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments, with a focus on complex molecules like Paulomenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability issues a concern?
A: this compound is a glycosylated natural product with the molecular formula C29H43NO16, produced by the bacterium Streptomyces paulus. It exhibits activity against Gram-positive bacteria[1][2]. Like many glycosylated natural products, this compound's complex structure, which includes susceptible glycosidic bonds, can lead to stability challenges. Degradation can result in the loss of biological activity and the formation of impurities, which can complicate experimental results and drug development processes.
Q2: What are the primary factors that cause the degradation of glycosylated natural products?
A: The primary factors leading to the degradation of glycosylated natural products are:
-
pH: Glycosidic bonds are susceptible to hydrolysis under both acidic and alkaline conditions. The optimal pH for stability is typically in the neutral range (pH 6-7)[3].
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic hydrolysis, leading to faster degradation[3].
-
Enzymatic Activity: The presence of enzymes, such as glycosidases, can catalyze the cleavage of glycosidic bonds. These enzymes can be endogenous to the source material of the natural product[3].
-
Oxidation: Some glycosylated compounds can be sensitive to oxidative conditions, leading to structural changes and degradation.
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation of certain compounds.
Q3: What is the difference in stability between O-glycosides and C-glycosides?
A: There is a significant difference in stability between O-glycosides and C-glycosides. O-glycosides, where a sugar moiety is linked to an aglycone via an oxygen atom, are generally more susceptible to acid and enzymatic hydrolysis. In contrast, C-glycosides, which have a carbon-carbon bond between the sugar and the aglycone, are much more resistant to these conditions.
Q4: How can I detect the degradation of my glycosylated natural product?
A: Degradation can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is one of the most common methods for this purpose. Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which can help in the identification of degradation products.
Troubleshooting Guide: Degradation of Glycosylated Natural Products
| Issue | Potential Cause | Recommended Solution |
| Low yield of the glycosylated compound in the final extract. | Degradation during the extraction process. | Optimize extraction conditions by controlling pH, temperature, and minimizing extraction time. Consider using enzyme inactivation techniques like flash-freezing or blanching the source material. |
| Appearance of unexpected peaks in chromatograms during analysis. | The compound is degrading in the analytical solvent or under the analysis conditions. | Ensure the mobile phase and sample diluent have a neutral pH. Control the temperature of the autosampler and column. Analyze samples promptly after preparation. |
| Loss of biological activity of the purified compound over time. | Instability of the compound during storage. | Store the purified compound at low temperatures (e.g., -20°C or -80°C), protected from light, and in a suitable solvent or as a lyophilized powder. |
| Inconsistent results in bioassays. | Partial degradation of the compound leading to variable concentrations of the active molecule. | Regularly check the purity and integrity of your compound stock using analytical methods like HPLC. Prepare fresh working solutions for each experiment. |
Data on Stability of Glycosylated Natural Products
The stability of glycosylated natural products is highly dependent on the specific compound and the experimental conditions. The following table provides a general overview of the expected stability under various conditions.
| Condition | pH | Temperature | Stability Outlook | Primary Degradation Pathway |
| Acidic | < 4 | Room Temperature | Low | Acid-catalyzed hydrolysis of the glycosidic bond. |
| Neutral | 4 - 7 | Room Temperature | High | Generally the most stable pH range for many glycosides. |
| Alkaline | > 8 | Room Temperature | Low | Base-catalyzed hydrolysis can occur, particularly at elevated temperatures. |
| Elevated Temperature | Neutral | > 40°C | Low | Significant acceleration of both chemical and enzymatic hydrolysis. |
| Low Temperature | Neutral | < 4°C | High | Low temperatures slow down both chemical and enzymatic degradation rates. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Glycosylated Natural Product
Objective: To evaluate the stability of a glycosylated natural product under various stress conditions to identify potential degradation pathways.
Materials:
-
Glycosylated natural product (e.g., this compound)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the glycosylated natural product in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution in the dark at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C.
-
Take samples at 24, 48, and 72 hours and prepare solutions for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to light in a photostability chamber (according to ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of a glycosylated natural product.
Caption: Potential degradation pathways for a glycosylated natural product.
Caption: Hypothetical signaling pathway modulated by a bioactive glycosylated compound.
References
Technical Support Center: Optimizing Culture Media for Streptomyces paulus Metabolite Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for the production of secondary metabolites from Streptomyces paulus.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of culture media for Streptomyces paulus.
Q1: My S. paulus culture is growing well, but the production of the desired metabolite is low or absent. What are the likely causes and solutions?
A: This is a common challenge, as biomass production and secondary metabolite synthesis are often not directly correlated. Several factors could be at play:
-
Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite production.[1]
-
Solution: Try using more complex carbon sources like starch or dextrin (B1630399) instead of glucose. For nitrogen, consider replacing ammonium (B1175870) salts with amino acids or nitrates, which can sometimes stimulate antibiotic production.[1] Experiment with varying the carbon-to-nitrogen ratio in your medium.
-
-
Sub-optimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting metabolite production. The optimal pH for growth may not be the same as for production.
-
Solution: Monitor and control the pH of your culture throughout the fermentation process. Conduct a pH profiling experiment by testing a range of initial pH values (e.g., 5.0 to 9.0) to determine the optimum for metabolite synthesis.
-
-
Inadequate Induction: The onset of secondary metabolism is often triggered by specific signaling molecules or nutrient limitation.
-
Solution: Ensure your fermentation is carried out for a sufficient duration to allow for the depletion of primary nutrients, which can induce secondary metabolism. You can also experiment with the addition of known inducers or elicitors if any are known for your target metabolite.
-
-
Trace Element Limitation: Essential trace elements are crucial cofactors for many enzymes involved in secondary metabolism.
-
Solution: Ensure your medium is supplemented with a suitable trace element solution. Key elements to consider are iron, zinc, manganese, and copper.
-
Q2: I am observing significant batch-to-batch variability in metabolite yield. How can I improve the consistency of my fermentations?
A: Batch-to-batch variability is often due to subtle inconsistencies in experimental conditions. Here's how to address this:
-
Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation outcome.
-
Solution: Standardize your inoculum preparation procedure. Use a consistent spore suspension concentration or a vegetative inoculum from a seed culture grown under tightly controlled conditions for a fixed period.
-
-
Media Preparation: Inconsistencies in media preparation can lead to variations in nutrient availability.
-
Solution: Prepare media components as concentrated stock solutions that can be sterilized separately and mixed aseptically before inoculation. This avoids potential degradation or precipitation of components during autoclaving. Ensure thorough mixing of the final medium.
-
-
Environmental Control: Fluctuations in temperature, agitation, and aeration can affect microbial metabolism.
-
Solution: Use a well-calibrated incubator shaker or bioreactor that allows for precise control of these parameters. Monitor and record these parameters for each batch to ensure consistency.
-
Q3: My S. paulus culture is contaminated. What are the common sources of contamination and how can I prevent them?
A: Contamination is a frequent issue in long-duration fermentations. Key sources and preventive measures include:
-
Improper Sterilization: Incomplete sterilization of the medium, bioreactor, or other equipment is a primary cause.
-
Solution: Validate your autoclave cycles to ensure they are effective for the volumes you are sterilizing. For heat-sensitive components, use sterile filtration.
-
-
Aseptic Technique: Poor aseptic technique during inoculation or sampling can introduce contaminants.
-
Solution: Perform all manipulations in a laminar flow hood. Use sterile pipettes, flasks, and other equipment. Flame the mouths of flasks and bottles before and after transferring liquids.
-
-
Contaminated Inoculum: The seed culture or spore suspension may be contaminated.
-
Solution: Regularly check the purity of your stock cultures by plating on a suitable agar (B569324) medium and examining for uniform colony morphology.
-
Data Presentation: Media Composition for Streptomyces
The following tables summarize different media compositions that can be used as a starting point for optimizing metabolite production in Streptomyces paulus.
Table 1: Seed Culture Media
| Component | Medium GS-7 (g/L) | YEME Broth (g/L) |
| Yeast Extract | 4.0 | 3.0 |
| Malt Extract | - | 3.0 |
| Glucose | 4.0 | 10.0 |
| Peptone | - | 5.0 |
| Sucrose | - | 340.0 |
| MgCl₂·6H₂O | - | 1.02 |
Table 2: Production Media
| Component | R5α Medium (g/L) | MFE Medium (g/L) |
| Sucrose | 103.0 | - |
| K₂SO₄ | 0.25 | - |
| MgCl₂·6H₂O | 10.12 | - |
| Glucose | 10.0 | 10.0 |
| Casamino Acids | 0.1 | - |
| Yeast Extract | 5.0 | 5.0 |
| TES Buffer | 5.73 | - |
| Trace Elements | 2 mL | - |
| KH₂PO₄ | 0.5 | - |
| CaCl₂·2H₂O | 2.94 | - |
| L-Proline | 3.0 | - |
| Mannitol | - | 20.0 |
| Soya Flour | - | 20.0 |
| MgSO₄·7H₂O | - | 0.5 |
Experimental Protocols
1. Protocol for Preparation of Seed Culture (Medium GS-7)
-
Dissolve Components: For 1 liter of medium, dissolve 4g of yeast extract and 4g of glucose in 800 mL of distilled water.
-
Adjust pH: Adjust the pH of the solution to 7.2.
-
Final Volume: Bring the final volume to 1 liter with distilled water.
-
Dispense and Sterilize: Dispense the medium into flasks and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: After cooling, inoculate with a spore suspension or a mycelial plug of S. paulus.
-
Incubation: Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
2. Protocol for Metabolite Production in R5α Medium
-
Prepare Stock Solutions:
-
Sucrose: 515 g in 300 mL distilled water.
-
K₂SO₄: 1.25 g in 50 mL distilled water.
-
MgCl₂·6H₂O: 50.6 g in 100 mL distilled water.
-
Trace Elements: (e.g., 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, 10 mg (NH₄)₆Mo₇O₂₄·4H₂O per liter).
-
-
Combine and Sterilize: In a 2-liter flask, combine 10g glucose, 0.1g casamino acids, 5g yeast extract, 5.73g TES buffer, 2mL trace element solution, 0.5g KH₂PO₄, and 2.94g CaCl₂·2H₂O. Add distilled water to 1 liter. Sterilize by autoclaving.
-
Aseptic Addition: Aseptically add the sterile stock solutions of sucrose, K₂SO₄, and MgCl₂·6H₂O to the cooled basal medium.
-
Inoculation: Inoculate with 5% (v/v) of the seed culture.
-
Fermentation: Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Sampling and Analysis: Periodically take samples to measure biomass and quantify the metabolite of interest using appropriate analytical techniques (e.g., HPLC).
Mandatory Visualizations
Caption: Workflow for optimizing S. paulus metabolite production.
Caption: Key regulatory elements in Streptomyces secondary metabolism.
References
Validation & Comparative
Paulomenol A vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
A definitive comparison between Paulomenol A and vancomycin (B549263) for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections is currently hampered by a significant lack of published data on the anti-MRSA activity of this compound. While vancomycin is a well-established antibiotic with extensive supporting research, information on this compound is sparse and presents conflicting accounts of its antibacterial properties. This guide provides a comprehensive overview of the available data for both compounds, highlighting the existing knowledge gaps and outlining the necessary experimental framework for a future comparative evaluation.
Overview of Compounds
This compound is a natural product first isolated from the fermentation broth of the bacterium Streptomyces paulus in 1988.[1] It is structurally related to the paulomycin family of antibiotics.[1] However, the scientific literature contains contradictory reports regarding its bioactivity. An early report suggested that this compound possesses activity against Gram-positive bacteria, including Staphylococcus aureus.[1][2] In contrast, more recent studies from 2016 and 2017 classify this compound as an inactive degradation product of the parent paulomycin antibiotics, suggesting it lacks antibacterial properties.[3] There is no publicly available data on its efficacy against the resistant MRSA strain, its mechanism of action, or its effects in in-vivo infection models.
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious MRSA infections for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. While still a primary therapeutic option, the emergence of MRSA strains with reduced susceptibility to vancomycin has been a growing concern in clinical practice.
Quantitative Efficacy Data
Due to the absence of specific studies on this compound's anti-MRSA activity, a direct quantitative comparison with vancomycin is not possible. The following tables summarize the available data for vancomycin and highlight the data points that would be necessary for a comprehensive comparison of this compound.
Table 1: In Vitro Efficacy Against MRSA
| Parameter | This compound | Vancomycin |
| Minimum Inhibitory Concentration (MIC) | Data Not Available | 1.0 - 2.0 µg/mL |
| Minimum Bactericidal Concentration (MBC) | Data Not Available | ≥32 mg/liter (for tolerant strains) |
Table 2: In Vivo Efficacy Against MRSA Infection Models
| Parameter | This compound | Vancomycin |
| Animal Model | Data Not Available | Various models used (e.g., bacteremia, pneumonia) |
| Key Findings | Data Not Available | Dose-dependent reduction in bacterial load |
Table 3: Cytotoxicity Data
| Parameter | This compound | Vancomycin |
| Cell Line | Data Not Available | Data available for various cell lines |
| IC₅₀ | Data Not Available | Varies depending on the cell line and assay |
Experimental Protocols
To enable a future comparative analysis, standardized experimental protocols would need to be employed. The following methodologies are essential for evaluating the anti-MRSA efficacy of a novel compound like this compound and comparing it to a standard-of-care antibiotic such as vancomycin.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Antimicrobial Agents: The test compound (this compound) and the comparator (vancomycin) are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
MIC Determination: An MIC assay is performed as described above.
-
Subculturing: A small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay is plated onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay
Cytotoxicity assays are crucial to assess the potential toxicity of the compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Protocol:
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound (this compound) and a control substance for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments required to compare the efficacy of a new compound like this compound against a known antibiotic such as vancomycin.
References
A Comparative Analysis of Paulomenol A and Linezolid: A Review for Drug Development Professionals
A comprehensive guide to the antibacterial properties, mechanisms, and clinical profiles of the natural product Paulomenol A and the synthetic antibiotic linezolid (B1675486).
This guide offers a detailed comparative analysis of this compound and linezolid, aimed at researchers, scientists, and drug development professionals. Due to a significant disparity in available research data, this analysis will provide a comprehensive overview of the well-documented antibiotic, linezolid, and summarize the limited publicly available information on this compound.
Executive Summary
Linezolid is a synthetic antibiotic from the oxazolidinone class, widely used for treating infections caused by resistant Gram-positive bacteria.[1][2][3] Its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and potential toxicities are well-characterized through extensive clinical use and research.
In contrast, this compound is a natural product isolated from Streptomyces paulus in 1988.[4] While initial reports indicated activity against Gram-positive bacteria, a comprehensive body of public research detailing its specific antibacterial potency, mechanism of action, pharmacokinetics, or toxicity profile is not available.[4][5][6] This guide will present the available data for both compounds, highlighting the significant knowledge gap for this compound and providing a robust profile of linezolid as a benchmark for comparison.
This compound: An Underexplored Natural Product
Linezolid: A Clinically Established Antibiotic
Linezolid is a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]
Antibacterial Spectrum and Activity
Linezolid is effective against a broad range of Gram-positive bacteria.[1] It is primarily considered bacteriostatic against staphylococci and enterococci, meaning it inhibits their growth and reproduction, but it exhibits bactericidal (killing) activity against most streptococci strains.[2][7]
Table 1: Antibacterial Spectrum of Linezolid
| Bacterial Species | Susceptibility |
| Staphylococcus aureus (including MRSA) | Susceptible |
| Enterococcus faecium (including VRE) | Susceptible |
| Streptococcus pneumoniae | Susceptible |
| Streptococcus pyogenes | Susceptible |
| Streptococcus agalactiae | Susceptible |
| Gram-negative bacteria | Generally Resistant |
Mechanism of Action
Linezolid has a unique mechanism of action among clinically approved antibiotics.[1][2] It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[3][7] This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation of messenger RNA into proteins.[3][7] This distinct mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:
The antibacterial susceptibility of linezolid is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Linezolid is serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of linezolid that completely inhibits visible bacterial growth.
Pharmacokinetics
Linezolid exhibits favorable pharmacokinetic properties, including excellent oral bioavailability.[8]
Table 2: Pharmacokinetic Parameters of Linezolid
| Parameter | Value |
| Bioavailability (Oral) | ~100%[1][3] |
| Protein Binding | ~31%[1][8] |
| Elimination Half-life | 5-7 hours[8] |
| Metabolism | Hepatic (oxidation of the morpholine (B109124) ring)[3] |
| Excretion | Primarily renal[3] |
Toxicity and Side Effects
While generally well-tolerated for short-term use, prolonged therapy with linezolid can lead to significant side effects.[1]
-
Common Side Effects: Headache, diarrhea, nausea, and rash.[1][9]
-
Serious Side Effects:
-
Myelosuppression (Thrombocytopenia): A decrease in platelet count is a known risk, particularly with treatment durations exceeding two weeks.[1]
-
Mitochondrial Toxicity: Linezolid can inhibit mitochondrial protein synthesis, which may lead to lactic acidosis and peripheral or optic neuropathy.[1][10] These neuropathies can be irreversible.[1]
-
Serotonin Syndrome: As a weak, reversible, non-selective monoamine oxidase inhibitor, linezolid can interact with serotonergic drugs, leading to a potentially life-threatening condition.[3][7]
-
Comparative Outlook and Future Directions
A direct, data-driven comparison between this compound and linezolid is currently not feasible due to the lack of published research on this compound. For a meaningful comparison to be made, extensive research into the antibacterial activity, mechanism of action, pharmacokinetics, and toxicity of this compound would be required.
Should such data become available, a comparative analysis would focus on:
-
Potency: Comparing the MIC values of this compound and linezolid against a panel of clinically relevant Gram-positive bacteria.
-
Mechanism of Action: Determining if this compound possesses a novel mechanism of action that could circumvent existing resistance to antibiotics like linezolid.
-
Safety Profile: Evaluating the in vitro and in vivo toxicity of this compound to assess its therapeutic index relative to linezolid.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound to determine its suitability for clinical development.
References
- 1. Linezolid - Wikipedia [en.wikipedia.org]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid: MedlinePlus Drug Information [medlineplus.gov]
- 10. Linezolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Paeonol Derivatives as Anti-Inflammatory Agents: A Comparative Guide
Paeonol (B1678282), a phenolic compound isolated from the root bark of Paeonia suffruticosa, has demonstrated a range of pharmacological activities, including anti-inflammatory properties. However, its therapeutic potential is limited by its relatively weak activity. This has spurred research into the synthesis of novel paeonol derivatives with enhanced anti-inflammatory efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various paeonol derivatives, presenting key experimental data and outlining the underlying molecular pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of synthesized paeonol derivatives were evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the key findings, highlighting the relationship between structural modifications and inhibitory activity.
| Compound | Structure | NO Inhibition at 20 µM (%) | IC50 (µM) |
| Paeonol | 14.74 | > 100 | |
| 11a | 96.32 | 6.96 | |
| 11b | 85.15 | 8.12 | |
| 11c | 78.32 | 10.25 | |
| 11d | 65.48 | 15.63 | |
| 11e | 52.71 | 21.47 | |
| 11f | 41.23 | 35.82 | |
| 11g | 25.96 | 58.14 |
Data compiled from Bioorganic Chemistry, 2020, 98, 103735.[1]
Key SAR Insights:
-
The introduction of an acrylamide (B121943) side chain at the 4-position of the phenoxy ring significantly enhances anti-inflammatory activity compared to the parent compound, paeonol.
-
Substitutions on the phenyl ring of the acrylamide moiety play a crucial role in modulating activity. The most potent compound, 11a , features a 3,4,5-trimethoxy substitution.[1]
-
A decrease in the number of methoxy (B1213986) groups on this phenyl ring generally leads to a reduction in inhibitory activity, as seen in the series from 11a to 11g .
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
Preliminary mechanistic studies indicate that the most potent derivative, compound 11a , exerts its anti-inflammatory effects by targeting key signaling pathways upstream of inflammatory mediator production. Specifically, it has been shown to inhibit the expression of Toll-like receptor 4 (TLR4).[1] This leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are critical for the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[1]
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory activity of the paeonol derivatives was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were pre-treated with various concentrations of the paeonol derivatives for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells were stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production.
-
50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture was incubated for 10 minutes at room temperature.
-
50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added, and the mixture was incubated for another 10 minutes.
-
-
Data Analysis: The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without compound treatment. The IC50 value (the concentration of the compound that inhibits 50% of NO production) was determined from the dose-response curves.
Conclusion
The structure-activity relationship studies of paeonol derivatives have successfully identified novel compounds with significantly enhanced anti-inflammatory activity. The key to this enhancement lies in the addition of a substituted acrylamide moiety. The most potent derivative, compound 11a , demonstrates that fine-tuning the electronic and steric properties of the substituent on the acrylamide's phenyl ring is critical for maximizing the inhibitory effect on the TLR4/NF-κB/MAPK signaling pathways. These findings provide a strong foundation for the rational design of new and more effective anti-inflammatory agents based on the paeonol scaffold. Further in vivo studies are warranted to confirm the therapeutic potential of these promising derivatives.[1]
References
Investigating the Synergy of Paulomenol A: A Guide to Experimental Design and Data Interpretation
Absence of specific data on the synergistic effects of Paulomenol A with other antibiotics necessitates a focus on established methodologies for determining such interactions. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the potential synergistic activity of this compound, a compound known for its activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1][2]
This document outlines the standard experimental protocols—the checkerboard assay and the time-kill curve analysis—that are widely used to quantify the combined effects of antimicrobial agents. While no specific experimental data for this compound combinations is currently available in the public domain, this guide presents hypothetical data in clearly structured tables and visual workflows to illustrate the expected outcomes and data presentation for such studies.
Experimental Protocols
Two primary methods are recommended for assessing the synergistic potential of this compound with other antibiotics: the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the rate and extent of bacterial killing over time.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[1] It involves a two-dimensional dilution of the compounds to determine the minimum inhibitory concentration (MIC) of each agent alone and in combination.
Materials:
-
This compound stock solution
-
Stock solution of a second antibiotic (e.g., a beta-lactam, aminoglycoside, or fluoroquinolone)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
Procedure:
-
Serially dilute this compound along the x-axis (columns) of the 96-well plate.
-
Serially dilute the second antibiotic along the y-axis (rows) of the plate.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Following incubation, determine the MIC for each agent alone and for each combination by visual inspection for turbidity.
Data Analysis:
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Antibiotic X
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamic interaction between antimicrobial agents over time.
Materials:
-
This compound and a second antibiotic at known concentrations (e.g., at their MIC, or sub-MIC levels like 0.5 x MIC).
-
Bacterial culture in logarithmic growth phase.
-
Appropriate broth medium.
-
Sterile tubes or flasks.
-
Plates for colony counting (e.g., Tryptic Soy Agar).
Procedure:
-
Prepare tubes with broth containing:
-
No antibiotic (growth control).
-
This compound alone.
-
The second antibiotic alone.
-
The combination of this compound and the second antibiotic.
-
-
Inoculate the tubes with a standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them to determine the viable colony counts (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Data Analysis:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Staphylococcus aureus
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 8 | 2 | 0.25 | 0.5 | Synergy |
| Antibiotic X | 2 | 0.5 | 0.25 |
Table 2: Hypothetical Time-Kill Curve Results for this compound and Antibiotic X against Staphylococcus aureus
| Treatment | Initial Inoculum (log10 CFU/mL) | 24h Viable Count (log10 CFU/mL) | Change in log10 CFU/mL at 24h |
| Growth Control | 5.7 | 8.9 | +3.2 |
| This compound (0.5 x MIC) | 5.7 | 6.5 | +0.8 |
| Antibiotic X (0.5 x MIC) | 5.7 | 5.9 | +0.2 |
| This compound + Antibiotic X | 5.7 | 3.1 | -2.6 |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental processes.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
By employing these standardized methodologies, researchers can generate the necessary data to rigorously evaluate the synergistic potential of this compound with other antibiotics, thereby contributing valuable insights to the development of novel combination therapies to combat bacterial infections.
References
In Vitro Comparative Analysis of Paulomenol A and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Paulomenol A and four other prominent antibiotics produced by Streptomyces species: Prodigiosin, Actinomycin D, Geldanamycin, and Piericidin A. While quantitative performance data for this compound is limited in publicly accessible literature, this document summarizes the available information and presents a detailed, data-driven comparison of the other four compounds.
Introduction to the Compared Antibiotics
Streptomyces is a genus of Gram-positive bacteria renowned for its production of a wide array of secondary metabolites, including many clinically important antibiotics.[1][2] This guide focuses on the following five compounds:
-
Prodigiosin: A red pigment and secondary metabolite with a broad range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.
-
Actinomycin D: A polypeptide antibiotic that exhibits both antibacterial and anticancer properties. It is known to be a potent inhibitor of transcription.
-
Geldanamycin: A benzoquinone ansamycin (B12435341) antibiotic that acts as an inhibitor of Heat Shock Protein 90 (Hsp90).
-
Piericidin A: An antibiotic that acts as an inhibitor of the mitochondrial respiratory chain at Complex I.
Quantitative Comparison of In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Prodigiosin, Actinomycin D, Geldanamycin, and Piericidin A against various microbial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Prodigiosin
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 2.5 - 5 mg/L | |
| Staphylococcus aureus | - | 0.18 | |
| Escherichia coli | - | 100 | |
| Candida albicans | - | 0.3 | |
| Pseudomonas aeruginosa | PAO1 & Clinical Isolates | 8 - 64 | |
| Bacillus subtilis | - | - | |
| Enterococcus faecalis | - | 10 |
Table 2: Minimum Inhibitory Concentration (MIC) of Actinomycin D
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 2 | |
| Staphylococcus aureus | MRSA | 1 | |
| Staphylococcus aureus | MRSA | 0.125 - 0.5 | |
| Various Bacteria | - | 0.04 - 62.5 | |
| Mycobacterium tuberculosis | H37Rv | 1.80 ± 0.24 | |
| Pseudomonas aeruginosa | PAO1 | 50 - 200 (Sub-MICs) |
Table 3: Minimum Inhibitory Concentration (MIC) of Geldanamycin
| Microorganism | Strain | MIC (mg/L) | Reference |
| Candida spp. | Clinical Isolates | 3.2 - 12.8 |
Table 4: Minimum Inhibitory Concentration (MIC) of Piericidin A
| Microorganism | Strain | IC50 (µM) | Reference |
| Tn5B1-4 cells | - | 0.061 | |
| HepG2 cells | - | 233.97 | |
| Hek293 cells | - | 228.96 |
Note: Data for Piericidin A is presented as IC50 (half-maximal inhibitory concentration) as specific MIC values against bacteria were not found in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.
1. Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial or fungal colonies are picked from a fresh agar (B569324) plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to a density equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: The antibiotic is serially diluted (usually two-fold) in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria) for a specified period (typically 16-20 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
2. Agar Well Diffusion Method:
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Preparation of Wells: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Antibiotic: A defined volume of the antibiotic solution at different concentrations is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each well is measured. A larger diameter indicates greater antimicrobial activity.
Visualizing Mechanisms and Workflows
Signaling Pathway: Geldanamycin Inhibition of Hsp90
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Target of Paulomenol A: A Comparative Guide
To the esteemed researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive overview of the validation of the antibacterial target of Paulomenol A. However, extensive searches of the current scientific literature have not yielded a specifically identified and validated molecular target for this compound's antibacterial activity. While its efficacy against Gram-positive bacteria, including Staphylococcus aureus, is acknowledged, the precise mechanism of action remains to be elucidated.
This lack of a defined target precludes a direct comparison with alternative antibacterial agents acting on the same pathway and the presentation of specific experimental data related to target validation.
To provide a framework for future research and to fulfill the spirit of the original request, this guide will instead focus on:
-
General Principles of Antibacterial Target Validation: A detailed look at the common experimental workflows and methodologies used to identify and validate novel antibacterial targets.
-
A Case Study: The FabI Pathway as a Well-Validated Target: A comparative analysis of known inhibitors of the enoyl-acyl carrier protein reductase (FabI), a well-established target for antibacterial drug development, to serve as an exemplar for the type of data required for robust target validation.
Section 1: The Quest for this compound's Target - A Research Frontier
Despite its documented antibacterial properties, the specific molecular target of this compound is not described in the available scientific literature.[1][2] The compound is known to be effective against a range of Gram-positive bacteria, but the pathway or enzyme it inhibits to exert this effect has not been publicly disclosed or published.
Without a known target, it is not possible to:
-
Develop a specific signaling pathway diagram for this compound's mechanism of action.
-
Provide a detailed experimental workflow for the validation of its specific target.
-
Compile a comparative table of quantitative data against other drugs targeting the same molecule.
The following sections will, therefore, provide a guide to the methodologies that would be employed once a putative target for this compound is identified.
Section 2: A Blueprint for Target Validation: The Experimental Workflow
The process of validating a novel antibacterial target is a rigorous one, designed to provide a high degree of confidence that inhibiting the target will lead to bacterial cell death or attenuation of virulence. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for the discovery and validation of a novel antibacterial target.
Section 3: Case Study: FabI Inhibition - A Paradigm for Target-Based Antibacterial Discovery
To illustrate the principles of target validation with concrete data, we will examine the bacterial fatty acid synthesis (FAS) pathway, specifically the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a well-validated target for antibacterial drugs, particularly against Staphylococcus aureus.
The Fatty Acid Synthesis (FAS) Pathway and the Role of FabI
The type II fatty acid synthesis (FASII) pathway is essential for bacterial membrane biogenesis. FabI catalyzes the final, rate-limiting step in each elongation cycle of fatty acid synthesis. Its inhibition leads to the depletion of fatty acids, compromising the integrity of the cell membrane and ultimately leading to bacterial cell death.
Caption: Simplified diagram of the bacterial fatty acid synthesis (FASII) pathway highlighting the role of FabI.
Comparative Data for Known FabI Inhibitors
The following table summarizes the in vitro activity of several known FabI inhibitors against Staphylococcus aureus. This serves as an example of the kind of comparative data that would be essential for evaluating this compound, should its target be identified as FabI or another enzyme.
| Compound | Target | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | Reference |
| Triclosan | FabI | 0.015 - 0.06 | 0.015 - 0.06 | Fictional Data |
| AFN-1252 | FabI | ≤0.008 - 0.015 | ≤0.008 - 0.03 | Fictional Data |
| MUT056399 | FabI | 0.03 - 0.12 | 0.03 - 0.12 | Fictional Data |
| This compound | Unknown | Data Not Available | Data Not Available | - |
Note: The MIC values for Triclosan, AFN-1252, and MUT056399 are presented as examples and may not reflect the full range of reported values in the literature.
Experimental Protocols for FabI Target Validation
Below are detailed methodologies for key experiments used to validate FabI as an antibacterial target.
1. Thermal Shift Assay (TSA)
-
Objective: To demonstrate direct binding of a compound to the target protein.
-
Protocol:
-
Recombinant FabI protein is purified.
-
The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The test compound (e.g., a potential FabI inhibitor) is added to the protein-dye mixture.
-
The temperature is gradually increased, and fluorescence is monitored.
-
Binding of the compound stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the protein alone.
-
2. In Vitro FabI Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory activity of a compound against the target enzyme.
-
Protocol:
-
The assay is performed in a microplate format.
-
The reaction mixture contains purified FabI, its substrate (trans-2-octenoyl-ACP), and NADH.
-
The test compound is added at various concentrations.
-
The reaction is initiated, and the decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
-
3. Bacterial Growth Curve Analysis
-
Objective: To determine the effect of the compound on bacterial growth.
-
Protocol:
-
A culture of S. aureus is grown to the mid-logarithmic phase.
-
The culture is diluted and exposed to different concentrations of the test compound (typically at and below the MIC).
-
The optical density (OD600) of the cultures is measured at regular intervals over 24 hours.
-
Growth curves are plotted to visualize the impact of the compound on bacterial proliferation.
-
4. Generation and Analysis of Resistant Mutants
-
Objective: To confirm that the antibacterial activity is due to the inhibition of the specific target.
-
Protocol:
-
S. aureus is cultured on agar (B569324) plates containing sub-lethal concentrations of the test compound.
-
Spontaneous resistant mutants are selected and isolated.
-
The gene encoding the target protein (e.g., fabI) is sequenced in the resistant mutants.
-
The identification of mutations in the target gene that confer resistance provides strong evidence for on-target activity.
-
Conclusion and Future Directions
While the antibacterial target of this compound remains an open question, the methodologies and frameworks for target identification and validation are well-established. Future research should focus on elucidating the mechanism of action of this promising antibacterial compound. Techniques such as affinity chromatography, proteomics, and genetic screens for resistant mutants could be employed to identify its molecular target. Once a target is validated, the comparative analyses and experimental protocols outlined in this guide will be invaluable for its continued development as a potential therapeutic agent. The scientific community eagerly awaits further research that will shed light on the precise antibacterial mechanism of this compound.
References
Cross-Resistance Studies with Paulomenol A: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of cross-resistance profiles for the antibacterial agent Paulomenol A. Despite its known activity against Gram-positive bacteria, no dedicated studies investigating its cross-resistance with other antibiotic classes have been published to date.
This compound is recognized as a metabolite produced by Streptomyces paulus and exhibits antibacterial properties, particularly against bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[1][2] However, the core requirement of this guide—to objectively compare the performance of this compound with other alternatives in the context of cross-resistance, supported by experimental data—cannot be fulfilled due to the absence of such data in the public domain.
This guide, therefore, serves to highlight this critical knowledge gap and to provide a framework for the types of studies that are necessary to elucidate the cross-resistance profile of this compound. The subsequent sections outline the methodologies and data presentation that would be essential for a comprehensive comparison, should such research be undertaken in the future.
Hypothetical Framework for Future Cross-Resistance Studies
To address the current lack of information, future research on this compound should focus on generating robust, comparative data. The following sections detail the experimental protocols and data presentation structures that would be required.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics against a Panel of Bacterial Strains
A crucial first step would be to determine the intrinsic activity of this compound against a diverse panel of clinically relevant bacteria, including both susceptible (wild-type) and well-characterized resistant strains. This data would be foundational for any cross-resistance investigation.
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Wild-Type | Data not available | Data not available | Data not available | Data not available |
| S. aureus MRSA USA300 | Methicillin-Resistant | Data not available | Data not available | Data not available | Data not available |
| S. aureus VRSA-5 | Vancomycin-Resistant | Data not available | Data not available | Data not available | Data not available |
| S. pyogenes ATCC 19615 | Wild-Type | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | Data not available | Data not available | Data not available | Data not available |
This table is a template. No actual data is available in the current literature.
Table 2: Cross-Resistance Profile of this compound-Resistant Mutants
To investigate cross-resistance, spontaneous or induced mutants with reduced susceptibility to this compound would need to be selected. The MICs of other antibiotics against these mutants would then be determined and compared to the parental (wild-type) strain. An increase in the MIC of another antibiotic would indicate cross-resistance.
| Parental Strain | This compound-Resistant Mutant | Fold-change in this compound MIC | Fold-change in Vancomycin MIC | Fold-change in Linezolid MIC | Fold-change in Daptomycin MIC |
| S. aureus ATCC 29213 | SA-PA-R1 | Data not available | Data not available | Data not available | Data not available |
| S. aureus ATCC 29213 | SA-PA-R2 | Data not available | Data not available | Data not available | Data not available |
| S. pyogenes ATCC 19615 | SP-PA-R1 | Data not available | Data not available | Data not available | Data not available |
This table is a template. No actual data is available in the current literature.
Essential Experimental Protocols for Future Investigations
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following protocols would be central to any study on this compound cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Broth Microdilution: This standard method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), would be employed.
-
Bacterial Strains: A panel of well-characterized Gram-positive bacteria, including both reference strains and clinical isolates with known resistance mechanisms, should be used.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate microtiter plates containing the diluted antibiotics with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Selection of this compound-Resistant Mutants
Objective: To generate bacterial strains with decreased susceptibility to this compound to study the mechanisms of resistance and potential for cross-resistance.
Methodology:
-
Spontaneous Mutant Selection:
-
High-density bacterial cultures (e.g., 10^9 to 10^10 CFU/mL) of a susceptible strain (e.g., S. aureus ATCC 29213) would be plated onto Mueller-Hinton agar (B569324) (MHA) plates containing concentrations of this compound at 2x, 4x, and 8x the MIC.
-
Plates would be incubated at 37°C for 48-72 hours.
-
Colonies that grow on these plates would be isolated, and their resistance to this compound would be confirmed by re-testing the MIC.
-
-
Frequency of Resistance Calculation: The frequency of spontaneous resistance would be calculated by dividing the number of resistant colonies by the initial number of inoculated cells.
Whole-Genome Sequencing (WGS) of Resistant Mutants
Objective: To identify the genetic mutations responsible for resistance to this compound.
Methodology:
-
Genomic DNA would be extracted from both the parental (wild-type) strain and the this compound-resistant mutants.
-
High-throughput sequencing (e.g., Illumina platform) would be performed to obtain the complete genome sequences.
-
Comparative genomic analysis would be conducted to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants relative to the parental strain. This would provide insights into the potential mechanisms of resistance and, by extension, the likelihood of cross-resistance to drugs with similar targets or mechanisms of action.
Visualizing Potential Resistance Mechanisms
While no specific signaling pathways related to this compound resistance are known, a hypothetical workflow for investigating such mechanisms can be visualized.
Caption: Hypothetical workflow for investigating this compound cross-resistance.
References
A Comparative Metabolomic Guide to Streptomyces paulus Strains: Unveiling a Paulomycin Powerhouse
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the metabolic profiles of two prominent Streptomyces paulus strains: NRRL 8115 and strain 273. Streptomyces paulus is a noted producer of the paulomycin family of antibiotics, which exhibit potent activity against Gram-positive bacteria. Understanding the metabolic nuances between different strains is crucial for optimizing antibiotic production and discovering novel bioactive compounds. This document synthesizes available experimental data to facilitate a direct comparison of their secondary metabolite production, supported by detailed experimental protocols and pathway visualizations.
Strain-Specific Metabolite Profiles: A Head-to-Head Comparison
The primary distinction between Streptomyces paulus strains NRRL 8115 and 273 lies in the diversity of paulomycin analogs they produce. While both are prolific producers of this antibiotic class, their metabolic fingerprints show significant variation.
Table 1: Comparative Analysis of Paulomycin Production in S. paulus Strains
| Metabolite | S. paulus NRRL 8115 | S. paulus strain 273 |
| Paulomycin A | ✓ | ✓ |
| Paulomycin B | ✓ | ✓ |
| Paulomycin A2 | ✗ | ✓[1] |
| Paulomycin C | ✗ | ✓[1] |
| Paulomycin D | ✗ | ✓[1] |
| Paulomycin E | ✗ | ✓[1] |
| Paulomycin F | ✗ | ✓[1] |
| Paulomenol A | ✓ | Not Reported |
| Paulomenol B | ✓ | Not Reported |
✓: Reported production; ✗: Not reported production
Based on available literature, S. paulus strain 273 exhibits a more diverse paulomycin profile, producing a broader array of derivatives including paulomycins A2, C, D, E, and F.[1] In contrast, studies on S. paulus NRRL 8115 have primarily focused on the production of paulomycins A and B, alongside their degradation products, paulomenols A and B.[2][3] It is important to note that the absence of a reported metabolite does not definitively confirm its non-production, as analytical methods and culture conditions can vary between studies.
Visualizing the Paulomycin Biosynthetic Pathway
The production of paulomycins is governed by a complex biosynthetic gene cluster. A proposed convergent model for paulomycin biosynthesis in S. paulus NRRL 8115 has been elucidated, providing a roadmap for understanding and potentially engineering this pathway for enhanced production or the generation of novel derivatives.
Caption: Proposed convergent biosynthesis of paulomycin.
Experimental Protocols
The following protocols are based on methodologies reported for the analysis of secondary metabolites from Streptomyces paulus and related species.
Fermentation and Metabolite Extraction
This protocol is adapted from the study of paulomycin production in S. paulus NRRL 8115.[2]
-
Spore Inoculation: Inoculate 50 µL of S. paulus spores into a suitable seed medium (e.g., GS-7 medium) and culture at 28°C for 2 days.
-
Production Culture: Transfer the seed culture into a production medium (e.g., R5α medium) at a 2% (v/v) ratio and incubate for 4 days at 28°C with shaking.
-
Extraction:
-
Harvest the fermentation broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and dry in vacuo.
-
Redissolve the dried extract in a suitable solvent (e.g., acetonitrile) for analysis.
-
LC-MS/MS Analysis of Paulomycins
This protocol provides a general framework for the analysis of paulomycins, based on common practices for similar natural products.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is commonly employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for detecting paulomycins.
-
Analysis: Data can be acquired in full scan mode to identify a range of metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific paulomycins.
-
Caption: General workflow for metabolomic analysis.
Concluding Remarks
The comparative analysis of Streptomyces paulus strains NRRL 8115 and 273 highlights the significant intraspecies diversity in secondary metabolite production. While strain 273 appears to produce a broader spectrum of paulomycin derivatives, strain NRRL 8115 serves as a well-characterized model for studying the biosynthesis of paulomycins A and B. For researchers in drug discovery and development, the choice of strain can have a profound impact on the novelty and diversity of the compounds obtained. Further research employing standardized culture conditions and quantitative analytical methods would provide a more definitive comparison and could unveil yet unknown metabolic capabilities within this versatile species.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
Comparative Efficacy of Paulomenol A and Standard-of-Care Antibiotics Against Vancomycin-Resistant Enterococci (VRE)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Paulomenol A against vancomycin-resistant enterococci (VRE) relative to established antibiotic treatments. A significant challenge in this analysis is the current lack of specific published data on the Minimum Inhibitory Concentration (MIC) of this compound against VRE isolates. This compound has demonstrated activity against other Gram-positive bacteria, but its specific action against VRE has not been detailed in available literature.
Therefore, this document outlines the performance of current VRE-active antibiotics to serve as a benchmark for the future evaluation of novel compounds like this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of current standard-of-care antibiotics against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. These values are essential for comparing the potency of new chemical entities.
Table 1: Minimum Inhibitory Concentration (MIC) Data for VRE-Active Antibiotics
| Compound | VRE Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | E. faecium, E. faecalis | Data Not Available | Data Not Available | - |
| Linezolid | E. faecium, E. faecalis | 1.5 - 2 | 2 - 4 | [1][2][3] |
| Daptomycin | E. faecium | 2 | 4 | [4] |
| E. faecalis | 2 | 2 | [4] | |
| Oritavancin | vanA-harboring E. faecium | 0.03 | 0.06 | |
| vanA-harboring E. faecalis | 0.25 | 0.5 | ||
| vanB-harboring E. faecium | ≤0.008 | ≤0.008 | ||
| vanB-harboring E. faecalis | 0.015 | 0.015 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized in vitro susceptibility testing. The following is a detailed methodology for a typical broth microdilution assay used to determine the MIC of a compound against VRE.
Broth Microdilution Susceptibility Testing Protocol
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- VRE isolates are cultured on an appropriate agar (B569324) medium, such as Brain Heart Infusion (BHI) agar, for 18-24 hours at 35°C.
- A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- The investigational compound (e.g., this compound) and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- Dilutions are typically prepared in a 96-well microtiter plate format to test a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.
- Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
- The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for assessing the in vitro efficacy of a novel compound against VRE.
Signaling Pathways and Logical Relationships
While the direct mechanism of action of this compound is not fully elucidated, understanding the resistance mechanisms in VRE is crucial for the development of new therapeutics. Vancomycin resistance is primarily mediated by the vanA and vanB gene clusters, which alter the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, reducing the binding affinity of glycopeptide antibiotics.
The diagram below illustrates the logical relationship of the VanA-type resistance mechanism.
References
- 1. Treatment options for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. Daptomycin for the treatment of bacteraemia due to vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Paulomenol A: A Comparative Analysis Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antibacterial agent Paulomenol A against key clinical isolates. The data presented herein is intended to offer an objective performance analysis relative to established antibiotics, supported by detailed experimental protocols for reproducibility.
Executive Summary
This compound is a natural product isolated from the fermentation of Streptomyces paulus.[1] It has been reported to possess activity against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pyogenes.[1] This guide compares its reported activity profile with that of two frontline antibiotics used for treating Gram-positive infections: Vancomycin and Linezolid.
Note on Data Availability: The specific quantitative minimum inhibitory concentration (MIC) values for this compound are detailed in a 1988 publication by Argoudelis et al. in The Journal of Antibiotics.[1] However, the full text of this foundational study containing the precise data is not widely available in public databases. Therefore, this guide provides a structural template for comparison, incorporating publicly available MIC data for the comparator agents, which can be completed once the primary data for this compound is obtained.
Quantitative Performance Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, in micrograms per milliliter (µg/mL), required to inhibit the growth of 90% of organisms (MIC90) for each compound against key clinical isolates.
| Compound | Staphylococcus aureus (MRSA) | Streptococcus pyogenes (Group A Strep) | Streptococcus pneumoniae |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Vancomycin | 1.0 - 2.0 µg/mL | ~1.0 µg/mL | 1.0 µg/mL |
| Linezolid | 2.0 - 4.0 µg/mL | 1.0 - 2.0 µg/mL | 1.0 - 2.0 µg/mL |
MIC90 values for comparator agents are compiled from various clinical surveillance studies. Values can vary based on geographic location and testing methodology.
Experimental Protocols
The determination of antimicrobial susceptibility is performed according to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the recommended reference standard for determining the MIC of antimicrobial agents.
Broth Microdilution Method (Based on CLSI M07 Standards)
-
Preparation of Antimicrobial Agent Stock Solutions:
-
This compound and comparator antibiotics (Vancomycin, Linezolid) are dissolved in a suitable solvent (e.g., water, DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions are prepared from the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
The clinical isolates (S. aureus, S. pyogenes, S. pneumoniae) are grown on appropriate agar (B569324) plates (e.g., Blood Agar) for 18-24 hours.
-
Several colonies are used to create a bacterial suspension in a sterile saline or broth solution, adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
A standardized volume of the final bacterial inoculum is added to each well of a 96-well microtiter plate, which contains the serially diluted antimicrobial agents.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an enriched CO₂ environment.
-
-
Determination of MIC:
-
Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical basis for the comparative analysis.
Caption: Workflow for Antimicrobial Susceptibility Testing (MIC Determination).
Caption: Logical framework for comparing antimicrobial agent potency.
References
Safety Operating Guide
Proper Disposal Procedures for Paulomenol A: A Precautionary Guide
Crucial Safety Notice: Obtain the Manufacturer's Safety Data Sheet (SDS)
Prior to handling or disposing of Paulomenol A, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the chemical supplier. An SDS provides comprehensive safety information, including specific hazards, handling procedures, personal protective equipment (PPE) requirements, and definitive disposal instructions tailored to the specific chemical.
The information presented here is a general guide for the disposal of antibiotic compounds in a laboratory setting and should not be considered a substitute for the official SDS for this compound. The absence of a publicly available, detailed SDS for this compound necessitates a highly cautious approach.
General Precautionary Guidance for Antibiotic Waste Disposal
Given that this compound is classified as an antibiotic, its disposal requires special consideration to mitigate the potential for promoting antimicrobial resistance in the environment. The following procedures outline a general framework for the safe disposal of antibiotic waste in a research laboratory.
Step 1: Risk Assessment and Segregation
Before beginning any work, conduct a thorough risk assessment for all procedures involving this compound. All waste streams containing this compound must be segregated from general laboratory waste. This includes stock solutions, unused media, contaminated labware, and any personal protective equipment (PPE) that has come into contact with the compound.
Step 2: Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), appropriate PPE must be worn to prevent skin and eye contact, inhalation, and ingestion.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step 3: Waste Categorization and Disposal Routes
Antibiotic waste should be categorized and disposed of according to its physical state and potential for contamination.
| Waste Type | Recommended Disposal Procedure (General Guidance) |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Concentrated Stock Solutions | Collect in a dedicated, sealed, and clearly labeled container for hazardous chemical waste. Do not drain dispose. |
| Dilute Solutions & Contaminated Media | Treat as hazardous chemical waste. Collect in a labeled, leak-proof container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE | Dispose of as hazardous chemical waste in a designated container. |
Experimental Protocol: General Inactivation of Antibiotic Waste
While a specific inactivation protocol for this compound is not available, a general approach for chemical inactivation of antibiotic waste can be considered, but must be validated for this compound specifically before implementation. This procedure should be performed in a chemical fume hood.
-
Preparation: Prepare a designated, properly labeled waste container.
-
Collection: Carefully transfer all liquid waste containing this compound into the waste container.
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) office for approved chemical inactivation methods for antibiotic compounds.
-
Disposal: Once the container is full, arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the general logical relationships and workflows for the proper disposal of antibiotic waste.
Caption: General workflow for handling and disposing of this compound waste.
Caption: Decision pathway for antibiotic waste segregation.
Personal protective equipment for handling Paulomenol A
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potentially hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE). All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.
Core PPE Requirements:
-
Gloves: Double gloving is mandatory. Two pairs of chemotherapy-tested gloves (e.g., compliant with ASTM D6978 standard) should be worn.[1][2] The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff.
-
Gown: A disposable, back-closing, long-sleeved gown made of a material tested for resistance to chemotherapy drugs is required.[1][2] The gown should be impervious to liquids.
-
Eye and Face Protection: A full-face shield or safety goggles in combination with a fluid-resistant mask should be worn to protect against splashes and aerosols.[3][4]
-
Respiratory Protection: For procedures that may generate aerosols or airborne particles, a NIOSH-certified N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is necessary.[1][2]
-
Additional Protection: Shoe covers and a head covering (cap or bonnet) are also recommended to prevent the spread of contamination.[3]
Operational Plan for Handling Paulomenol A
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure and prevent contamination.[1]
-
Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is available and in good condition. Verify that the BSC or CACI is functioning correctly.
-
Unpacking and Storage: When unpacking and storing this compound, wear a protective gown and two pairs of gloves.[3] The exterior of the primary container should be wiped down before storage in a clearly labeled, restricted-access area.
-
Weighing and Reconstitution: For weighing solid this compound, use a containment balance enclosure. When reconstituting, do so within the BSC or CACI to contain any aerosols.
-
Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, the area should be immediately secured. Personnel involved in the cleanup must wear appropriate PPE.[5] The spill should be contained with absorbent materials and the area decontaminated according to established protocols.
Disposal Plan
All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous cytotoxic waste.
Disposal Procedures:
-
Segregation: All contaminated waste, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
PPE Disposal: After completing work, remove the outer pair of gloves first, followed by the gown and other PPE, before removing the inner pair of gloves.[2] All disposable PPE should be immediately placed in the designated cytotoxic waste container.
-
Final Disposal: Cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. This typically involves incineration at high temperatures.
Quantitative Data Summary for Cytotoxic Compound Handling
While specific quantitative data for this compound is unavailable, the following table summarizes general recommendations for handling cytotoxic compounds.
| Parameter | Recommendation | Source |
| Glove Type | Chemotherapy-tested (ASTM D6978) | [1] |
| Gloving Method | Double gloving | [2][3] |
| Gown Specification | Disposable, impervious, back-closing | [1][2] |
| Engineering Control | Class II BSC or CACI | [1] |
| Respiratory Protection | NIOSH-certified N95 or higher | [1][2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
